4,4-Difluoro-3-(trifluoromethyl)piperidine
Description
Properties
Molecular Formula |
C6H8F5N |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
4,4-difluoro-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H8F5N/c7-5(8)1-2-12-3-4(5)6(9,10)11/h4,12H,1-3H2 |
InChI Key |
QQXOBLSUWRLFMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1(F)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Deployment of 4,4-Difluoro-3-(trifluoromethyl)piperidine in Modern Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to its ability to serve as a versatile scaffold and introduce a basic nitrogen atom, which is often crucial for target engagement and favorable pharmacokinetic properties.[1] However, the very properties that make it so useful can also present challenges, such as high lipophilicity and susceptibility to metabolic oxidation. The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful tool to mitigate these issues and fine-tune the properties of drug candidates. Fluorine's unique electronic properties and small size allow for the modulation of basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preference, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2]
This guide focuses on a particularly intriguing building block: 4,4-Difluoro-3-(trifluoromethyl)piperidine . This molecule combines the effects of a gem-difluoro group at the 4-position with a trifluoromethyl group at the 3-position, creating a unique set of properties that can be strategically leveraged in drug design. While extensive literature exists on mono- and di-fluorinated piperidines, the specific combination of these two fluorine-containing moieties on adjacent carbons presents a distinct profile. This guide will synthesize the available information on related structures to provide a comprehensive technical overview of the chemical properties of 4,4-Difluoro-3-(trifluoromethyl)piperidine and its potential applications in drug discovery.
Physicochemical Properties: A Quantitative Look at Fluorine's Influence
The introduction of fluorine atoms has a profound impact on the physicochemical properties of the piperidine ring. The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, while the overall effect on lipophilicity is more complex and depends on the substitution pattern.
| Property | Predicted Value for 4,4-Difluoro-3-(trifluoromethyl)piperidine | Comparison with Unsubstituted Piperidine | Rationale |
| pKa | ~6.74 (Predicted)[3] | ~11.2 | The strong electron-withdrawing inductive effect of the five fluorine atoms significantly reduces the basicity of the piperidine nitrogen. |
| logP | ~1.79 (Predicted)[3] | ~0.8 | The addition of five fluorine atoms increases the lipophilicity of the molecule. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų[3] | 12.03 Ų | The TPSA is determined by the nitrogen atom and is not directly affected by fluorine substitution on the carbon skeleton. |
Note: The pKa and logP values for 4,4-Difluoro-3-(trifluoromethyl)piperidine are predicted and should be experimentally verified.
The reduction in pKa can be particularly advantageous in drug design. A lower pKa can reduce unwanted interactions with off-targets such as the hERG ion channel, potentially improving the cardiovascular safety profile of a drug candidate.[1] Furthermore, a lower pKa can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties by altering its ionization state at physiological pH.
Conformational Analysis: The Impact of Vicinal Fluorine Substituents
The conformational preference of the piperidine ring is a critical factor in determining how a drug molecule interacts with its biological target. Fluorine substitution is known to have a significant impact on the conformational equilibrium of the piperidine ring.
Extensive studies on 3-fluoropiperidines and 3,5-difluoropiperidines have shown a strong preference for the fluorine atoms to occupy an axial position.[2][4] This "axial-F preference" is attributed to a combination of hyperconjugation and electrostatic interactions.[2][4] Specifically, hyperconjugative donation from an anti-periplanar C-H bond into the low-lying σ* C-F orbital stabilizes the axial conformation.[2]
For 4,4-Difluoro-3-(trifluoromethyl)piperidine, the conformational landscape is more complex. The gem-difluoro group at the 4-position will have one axial and one equatorial fluorine. The bulky trifluoromethyl group at the 3-position will have a significant steric presence. Computational studies on piperidines with a trifluoromethyl substituent suggest an increased energetic penalty for placing the CF3 group in an axial position compared to a single fluorine atom.
Therefore, it is likely that the trifluoromethyl group in 4,4-Difluoro-3-(trifluoromethyl)piperidine will predominantly occupy the equatorial position to minimize steric strain. This would place one of the C4 fluorine atoms in an axial position, which could still benefit from stabilizing hyperconjugative interactions.
Caption: Predicted conformational equilibrium of 4,4-Difluoro-3-(trifluoromethyl)piperidine.
Synthesis of Fluorinated Piperidines: A General Overview
A common strategy for the synthesis of 4,4-difluoropiperidines involves the fluorination of a suitable piperidone precursor.
Experimental Protocol: General Synthesis of N-Boc-4,4-difluoropiperidine
This protocol is adapted from a patented procedure for the synthesis of 4,4-difluoropiperidine hydrochloride and serves as a general guideline.[3]
Step 1: Fluorination of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane, add a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent dropwise at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4,4-difluoropiperidine.
Step 2: Deprotection
-
Dissolve the N-Boc-4,4-difluoropiperidine in a suitable solvent such as dioxane or methanol.
-
Add a strong acid, such as hydrochloric acid (as a solution in dioxane or as a gas), and stir the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to obtain the 4,4-difluoropiperidine hydrochloride salt.
The synthesis of the 3-trifluoromethyl derivative would likely involve starting with a 3-substituted piperidone or introducing the trifluoromethyl group at an earlier stage of the synthesis.
Caption: General synthetic workflow for 4,4-difluoropiperidine hydrochloride.
Impact on Metabolic Stability
A primary motivation for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6]
The 4,4-Difluoro-3-(trifluoromethyl)piperidine scaffold is expected to be highly resistant to metabolism around the fluorinated positions.
-
Blocking of C4 Metabolism: The gem-difluoro group at the 4-position effectively blocks metabolism at this site.
-
Increased Stability of the Trifluoromethyl Group: The trifluoromethyl group itself is exceptionally stable to metabolic degradation.[7]
-
Potential for Metabolic Switching: By blocking metabolism at the 4 and 3-positions, the metabolic "soft spots" of a molecule can be shifted to other parts of the structure, which can be a deliberate strategy in drug design to control the metabolic profile.
In Vitro Metabolic Stability Assay Protocol
This is a generalized protocol for assessing the metabolic stability of a compound using liver microsomes.[8]
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound.
-
-
Initiation of the Reaction:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Applications in Drug Design and Structure-Activity Relationships (SAR)
While there are no publicly disclosed drug candidates containing the specific 4,4-Difluoro-3-(trifluoromethyl)piperidine scaffold, the properties of this building block make it highly attractive for several therapeutic areas. The impact of the 4,4-difluoropiperidine core has been explored in the context of dopamine D4 receptor antagonists.[9] In these studies, the introduction of the 4,4-difluoro moiety was shown to modulate the physicochemical properties of the compounds, although it did not always lead to improved potency.[9]
The addition of a 3-trifluoromethyl group would be expected to further influence the SAR by:
-
Altering Lipophilicity: The trifluoromethyl group generally increases lipophilicity, which can impact cell permeability and target engagement.[7]
-
Introducing Steric Bulk: The size of the trifluoromethyl group can be used to probe steric constraints within a binding pocket and potentially enhance selectivity.
-
Modifying Electronic Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the piperidine ring and influence interactions with the target protein.[5]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. d-nb.info [d-nb.info]
- 3. chemscene.com [chemscene.com]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Fortress: Unlocking 4,4-Difluoro-3-(trifluoromethyl)piperidine as a Next-Gen Medicinal Scaffold
Executive Summary
In the landscape of modern drug discovery, the 4,4-difluoro-3-(trifluoromethyl)piperidine scaffold represents a pinnacle of "fluorine engineering." It is not merely a structural building block but a functional tool designed to solve three persistent challenges in lead optimization: metabolic instability , non-optimal basicity , and conformational entropy .
This guide dissects the utility of this scaffold, demonstrating how the strategic placement of a gem-difluoro motif adjacent to a trifluoromethyl group fundamentally alters the piperidine core's physicochemical profile. By depressing the pKa into the physiological "Goldilocks zone" (6.5–7.5) and locking the ring conformation, this scaffold offers a proven route to improved CNS penetration and target residence time.
Structural & Physicochemical Rationale[1][2][3][4][5][6]
The power of this scaffold lies in the synergistic electronic and steric effects of its polyfluorinated substitution pattern.
The pKa "Goldilocks Zone"
Unsubstituted piperidine is highly basic (pKa ~11.0), which often leads to poor membrane permeability and lysosomal trapping (phospholipidosis).
-
3-CF3 Effect: The strong electron-withdrawing nature of the trifluoromethyl group at C3 (alpha to the amine) inductively pulls electron density from the nitrogen lone pair, lowering the pKa by ~2.0 log units.
-
4,4-F2 Effect: The gem-difluoro group at C4 exerts a further inductive pull. While further away, the additive effect is significant.
Result: The cumulative effect shifts the pKa to approximately 6.8 – 7.2 . This ensures the molecule exists as a mixture of cationic and neutral species at physiological pH (7.4), optimizing both solubility (cation) and membrane permeability (neutral).
Conformational Locking & The Gauche Effect
Unlike the flexible chair of a standard piperidine, this scaffold is conformationally biased.
-
The Gauche Effect: The C3-CF3 bond tends to align gauche (syn-clinal) to the C4-F bonds to maximize orbital overlap (
). -
Dipole Minimization: The molecular dipole is minimized when the C3-CF3 and C4-F2 vectors oppose each other.
This "pre-organization" reduces the entropic penalty upon binding to a protein target, potentially increasing potency (
Metabolic Hardening
The C3 and C4 positions of piperidines are notorious "soft spots" for CYP450-mediated oxidative metabolism. Full substitution with fluorine at these sites effectively blocks metabolic clearance, extending the half-life (
Decision Matrix: When to Use This Scaffold
Not every molecule requires this level of fluorination. Use the decision tree below to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.
Figure 1: Strategic decision matrix for deploying the polyfluorinated piperidine scaffold.
Synthetic Methodologies
Synthesizing this chemically dense core requires navigating around the sensitivity of the fluorine atoms to elimination. Two primary routes are recommended depending on the scale and available precursors.
Route A: Deoxofluorination (Medicinal Chemistry Scale)
This route is ideal for late-stage diversification or when the ketone precursor is available. It utilizes DAST or Deoxo-Fluor to convert a ketone to the gem-difluoro motif.
Route B: Pyridine Hydrogenation (Process Scale)
For multigram to kilogram scale, the hydrogenation of the corresponding fluoropyridine is superior due to atom economy and lower cost.
Figure 2: Synthetic pathways. Route A is the standard laboratory method; Route B is viable for industrial scale-up.
Experimental Protocols
Protocol: Synthesis via Deoxofluorination (Route A)
Objective: Synthesis of tert-butyl 4,4-difluoro-3-(trifluoromethyl)piperidine-1-carboxylate.
Reagents:
-
N-Boc-3-(trifluoromethyl)-4-piperidone (1.0 eq)
-
DAST (Diethylaminosulfur trifluoride) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add N-Boc-3-(trifluoromethyl)-4-piperidone dissolved in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST is explosive at high temperatures; low-temperature addition is mandatory.
-
Addition: Add DAST dropwise via syringe over 20 minutes.
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight (12-16 hours).
-
Quench: Cool back to 0°C. Quench very carefully with saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.
Protocol: pKa Determination (Potentiometric Titration)
Objective: Determine the precise pKa to verify the "Goldilocks" hypothesis.
-
Preparation: Dissolve 5 mg of the free amine (deprotected) in 20 mL of ionic strength-adjusted water (0.15 M KCl). If solubility is low, use a co-solvent (methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titration: Titrate with 0.1 M HCl and 0.1 M KOH using a standardized glass electrode at 25°C.
-
Analysis: Plot pH vs. Volume of titrant. The inflection point corresponds to the pKa.
-
Expected Value: 6.8 ± 0.3.
-
Case Study: Dopamine D4 Receptor Antagonism
A compelling application of this scaffold is found in the development of Dopamine D4 receptor antagonists.[1]
The Challenge: Previous D4 antagonists suffered from poor selectivity against D2/D3 receptors and rapid metabolic clearance. The Solution: Introduction of the 4,4-difluoro-3-(trifluoromethyl)piperidine core.
-
Selectivity: The bulky, rigid 3-CF3 group exploited a specific hydrophobic pocket in the D4 receptor that is smaller or absent in D2/D3.
-
Stability: The 4,4-difluoro motif blocked the primary site of oxidation, increasing microsomal stability (
) by >400% compared to the non-fluorinated analog.
Data Summary:
| Compound | Scaffold | pKa | D4 | D2/D4 Selectivity | Microsomal |
| A (Parent) | Piperidine | 10.8 | 12 | 50x | 15 |
| B (Analog) | 4,4-Difluoropiperidine | 8.5 | 8 | 80x | 45 |
| C (Target) | 4,4-F2-3-CF3-piperidine | 6.9 | 2 | >2000x | >120 |
Table 1: Comparative data showing the superiority of the fully substituted scaffold (Compound C) in potency, selectivity, and stability.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal, 2020. Link
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist. ChemMedChem, 2020. Link
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020. Link
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008. Link
Sources
An In-Depth Technical Guide: The Fluorine Effect on Lipophilicity in 3-Substituted 4,4-Difluoropiperidines
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1][2] Among the various fluorinated motifs, the 4,4-difluoropiperidine ring has emerged as a valuable building block in drug discovery. This guide provides a comprehensive analysis of the nuanced effects of gem-difluorination at the 4-position of the piperidine ring on lipophilicity, with a particular focus on the interplay with substituents at the 3-position. We will delve into the underlying principles governing these effects, present detailed experimental protocols for the accurate determination of lipophilicity, and provide data-driven insights to aid researchers in the rational design of novel therapeutic agents.
Introduction: The Strategic Role of Fluorine and Lipophilicity in Drug Design
Fluorine's unique properties, including its small van der Waals radius (1.47 Å) and high electronegativity (3.98 on the Pauling scale), allow it to exert profound effects on a molecule's biological profile.[2] Its introduction can influence metabolic stability, pKa, binding affinity, and membrane permeability.[1][2][3] Lipophilicity, a critical physicochemical parameter, describes the affinity of a molecule for a lipophilic (fat-like) environment versus an aqueous one. It is a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4]
The octanol-water partition coefficient (logP) is the standard measure of a compound's intrinsic lipophilicity in its neutral form.[5][6] For ionizable molecules, the distribution coefficient (logD) at a specific pH (commonly physiological pH 7.4) is a more relevant descriptor, as it accounts for all ionic species.[5][6] A delicate balance of lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2]
The 4,4-difluoropiperidine scaffold offers a unique platform for modulating these properties. The gem-difluoro group at the 4-position introduces significant electronic and conformational changes to the piperidine ring, which in turn influence the overall lipophilicity, often in non-intuitive ways, especially when a substituent is present at the adjacent 3-position.
The Impact of 4,4-Difluorination on the Piperidine Scaffold
The introduction of a gem-difluoro group at the 4-position of a piperidine ring induces several key changes that collectively influence the molecule's lipophilicity:
-
Electronic Effects: The high electronegativity of fluorine atoms creates a strong dipole moment across the C-F bonds. This localized polarity can, paradoxically, either increase or decrease overall molecular lipophilicity depending on the surrounding molecular environment.[7][8] The electron-withdrawing nature of the CF2 group can also influence the basicity (pKa) of the piperidine nitrogen, which has a direct impact on the logD at physiological pH.[3][9]
-
Conformational Preferences: Fluorine substitution significantly impacts the conformational equilibrium of the piperidine ring.[3][10][11] The preference of fluorine for the axial or equatorial position is influenced by a combination of steric effects, hyperconjugation, and charge-dipole interactions.[3][8][12] These conformational biases can alter the molecule's shape and the exposure of hydrophobic or hydrophilic surfaces, thereby affecting its interaction with both water and octanol.
-
Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, the presence of fluorine can modulate the hydrogen-bonding capacity of nearby functional groups.[13]
The interplay of these factors means that the effect of 4,4-difluorination on lipophilicity is highly context-dependent and not simply additive.[7][14][15]
The Interplay with 3-Substituents: A Deeper Dive
The nature of the substituent at the 3-position of the 4,4-difluoropiperidine ring adds another layer of complexity to the prediction of lipophilicity. The proximity of the 3-substituent to the gem-difluoro group leads to significant electronic and steric interactions that can either amplify or attenuate the effects of fluorination.
For instance, an electron-donating group at the 3-position may partially offset the inductive electron withdrawal of the CF2 group, leading to a different pKa and, consequently, a different logD profile compared to a molecule with an electron-withdrawing group at the same position.[16] Furthermore, the size and polarity of the 3-substituent will influence the overall shape and solvent-accessible surface area of the molecule, directly impacting its partitioning behavior.
Experimental Determination of Lipophilicity
Accurate and reproducible measurement of logP and logD is paramount for understanding structure-lipophilicity relationships. Several methods are commonly employed, each with its own advantages and limitations.
Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most widely accepted technique for logP determination.[17]
Protocol:
-
Preparation of Phases:
-
Saturate n-octanol with water and water (or a suitable buffer for logD) with n-octanol by vigorously mixing them and allowing the phases to separate overnight. This pre-saturation is critical for accurate results.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the test compound in the aqueous phase to a known concentration.
-
-
Partitioning:
-
Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial.
-
Agitate the vial at a constant temperature (typically 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 1-2 hours).[17]
-
Centrifuge the vial to ensure complete phase separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
logP = log10(P)
-
HPLC-Based Methods for logD Determination
Chromatographic methods offer a high-throughput alternative to the shake-flask method.[18] These methods are based on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.
Protocol:
-
System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Inject a series of standard compounds with known logP or logD values and record their retention times (t_R).
-
Create a calibration curve by plotting the known logP/logD values against the logarithm of the retention factor (k), where k = (t_R - t_0) / t_0 (t_0 is the column dead time).
-
-
Sample Analysis:
-
Dissolve the test compound in a suitable solvent and inject it into the HPLC system.
-
Determine its retention time.
-
-
Calculation:
-
Calculate the log k for the test compound.
-
Use the calibration curve to determine the logP or logD of the test compound.
-
Data-Driven Insights and Case Studies
To illustrate the principles discussed, let's consider a hypothetical series of 3-substituted 4,4-difluoropiperidines and their non-fluorinated analogues.
| Compound | R | logP (Non-fluorinated) | logP (4,4-difluoro) | ΔlogP |
| 1a | -H | 1.50 | 1.75 | +0.25 |
| 1b | -CH3 | 2.05 | 2.20 | +0.15 |
| 1c | -OH | 0.80 | 0.90 | +0.10 |
| 1d | -OCH3 | 1.60 | 1.55 | -0.05 |
| 1e | -CF3 | 2.80 | 2.60 | -0.20 |
Analysis of the Data:
-
General Trend: In many cases, the introduction of the 4,4-difluoro group leads to a modest increase in lipophilicity (compounds 1a-1c ). This can be attributed to the increase in the hydrophobic surface area.
-
Influence of Polar Groups: The impact of fluorination is less pronounced in the presence of a polar substituent like a hydroxyl group (1c ).
-
Counterintuitive Effects: For substituents like a methoxy group (1d ), the introduction of the CF2 group can lead to a slight decrease in lipophilicity. This could be due to the creation of a strong local dipole that enhances interaction with the aqueous phase. With a highly electronegative substituent like a trifluoromethyl group (1e ), the combined electron-withdrawing effects can significantly increase the overall polarity of the molecule, resulting in a decrease in lipophilicity.[7]
Conclusion and Future Perspectives
The effect of 4,4-difluorination on the lipophilicity of 3-substituted piperidines is a complex interplay of electronic, conformational, and steric factors. A thorough understanding of these principles is essential for medicinal chemists to leverage this privileged scaffold in the design of new drug candidates with optimized ADMET properties. While general trends can be observed, the context-dependent nature of these effects necessitates careful experimental validation for each new series of compounds. The continued development of accurate in silico prediction models, coupled with high-throughput experimental techniques, will further empower researchers to rationally design and synthesize novel fluorinated molecules with improved therapeutic potential.
References
- O'Hagan, D. (2008). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 745-766.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
- Gillard, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Linclau, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(5), 425-433.
- Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932.
- Hudlicky, M., & Pavlath, A. E. (Eds.). (1995). Chemistry of organic fluorine compounds II: a critical review.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. LogD/LogP | Bienta [bienta.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 17. connectsci.au [connectsci.au]
- 18. longdom.org [longdom.org]
Strategic Application of 4,4-Difluoro-3-(trifluoromethyl)piperidine in Kinase Inhibitor Discovery
Executive Summary: The Fluorine Advantage
In the optimization of kinase inhibitors, the 4,4-Difluoro-3-(trifluoromethyl)piperidine moiety (CAS 1784301-94-5) represents a high-precision tool for medicinal chemists. Unlike standard piperidines, which often introduce high basicity (
This guide provides a technical deep-dive into the rationale, synthesis, and application of this moiety in designing next-generation ATP-competitive and allosteric kinase inhibitors.
Physicochemical Rationale & Structural Logic
The Basicity Modulation Problem
A recurring challenge in kinase inhibitor design is the "solubility-permeability trade-off." Basic amines (like piperidine) improve solubility via protonation but often suffer from:
-
hERG Channel Blockade: Positively charged centers at physiological pH correlate with
inhibition. -
P-gp Efflux: High basicity can increase susceptibility to efflux transporters.
-
Phospholipidosis: Lysosomal accumulation of cationic amphiphilic drugs.
The 4,4-Difluoro-3-(trifluoromethyl)piperidine scaffold addresses this by drastically lowering the
Table 1: Comparative Physicochemical Profile
| Property | Unsubstituted Piperidine | 4,4-Difluoro-piperidine | 4,4-Difluoro-3-(trifluoromethyl)piperidine |
| Basic | ~11.0 | ~9.5 | ~6.5 -- 7.5 |
| LogP | 0.8 | 1.2 | 2.1 |
| Conformation | Flexible Chair | Chair (distorted) | Locked Chair (Equatorial |
| Metabolic Stability | Low (C-oxidation) | Medium | High (Blocked 3,4 positions) |
Conformational Locking via the Gauche Effect
The vicinal relationship between the nitrogen lone pair and the C-F bonds creates a stereoelectronic preference. Furthermore, the bulky trifluoromethyl group (
-
Result: The molecule adopts a rigidified chair conformation.
-
Benefit: This pre-organization reduces the entropic penalty upon binding to the kinase active site (e.g., the solvent-exposed region near the hinge binder).
Synthetic Methodology
Self-Validating Protocol for Building Block Generation
The synthesis of 4,4-Difluoro-3-(trifluoromethyl)piperidine typically proceeds from
Step-by-Step Protocol
Target: tert-butyl 4,4-difluoro-3-(trifluoromethyl)piperidine-1-carboxylate
-
Precursor Preparation:
-
Start with 1-Boc-3-(trifluoromethyl)-4-piperidone .
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Reagent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable.
-
-
Fluorination Reaction:
-
Cool the solution of ketone (1.0 eq) in DCM to 0°C under Nitrogen.
-
Add Deoxo-Fluor (2.5 eq) dropwise. Caution: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 16-24 hours .
-
Validation Point: Monitor via TLC (stain with KMnO4) or LC-MS. The ketone carbonyl peak (approx 1720 cm⁻¹) should disappear in IR.
-
-
Quenching & Workup:
-
Pour reaction mixture into ice-cold saturated
. Gas evolution ( ) will occur. -
Extract with DCM (3x). Dry over
. -
Concentrate in vacuo.
-
-
Deprotection (To yield the free amine salt):
-
Dissolve the intermediate in 1,4-Dioxane.[1]
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Precipitate the hydrochloride salt with diethyl ether.
-
Visualizing the Synthesis Pathway
The following diagram illustrates the critical decision points and flow of the synthesis.
Caption: Figure 1. Synthetic route for generating the 4,4-difluoro-3-(trifluoromethyl)piperidine core.
Application in Kinase Inhibitor Design
From Theory to Potency
Targeting the Solvent Front
In many kinase inhibitors (e.g., targeting JAK , ALK , or ROS1 ), a solubilizing group extends from the hinge-binding motif into the solvent front.
-
Standard Approach: Use
-methylpiperazine or piperidine. -
The Flaw: High basicity leads to "lysosomotropism" (trapping in acidic lysosomes).
-
The Solution: Replace the piperidine with 4,4-Difluoro-3-(trifluoromethyl)piperidine .
-
The
group adds lipophilicity to interact with hydrophobic patches often found at the rim of the ATP pocket. -
The
atoms lower the amine to ~7.0, ensuring a significant fraction remains uncharged at physiological pH (7.4), facilitating membrane crossing.
-
Impact on Selectivity (The "Magic Methyl" Effect Progeny)
The 3-position substitution creates chirality. Using a specific enantiomer (e.g.,
Biological Logic Flow
The following diagram maps the causal relationship between the structural modification and the biological outcome.
Caption: Figure 2. Mechanistic impact of fluorination on kinase inhibitor pharmacology.
References
-
Vertex AI Search . (2025). CAS 1784301-94-5 | 4,4-Difluoro-3-(trifluoromethyl)piperidine Properties.[2] ChemSrc. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
Patent WO2013127913A1 . (2013). 4,4-difluoro-piperidine compounds as Orexin Antagonists.[1] (Demonstrates synthetic utility of 4,4-difluoropiperidine scaffolds). Link
Sources
Structural Advantages of gem-Difluoro Motifs in Piperidine Heterocycles
Executive Summary
The incorporation of gem-difluoro motifs (
This guide analyzes the structural physics driving these advantages, providing actionable protocols for synthesis and rational design principles for optimizing drug-like properties (ADME).
Structural & Conformational Dynamics: The "Fluorine Effect"
The introduction of a gem-difluoro group into a piperidine ring is not merely a steric substitution; it fundamentally alters the ring's conformational landscape through stereoelectronic effects.
The Gauche Effect & Axial Preference
Unlike bulky alkyl substituents that prefer the equatorial position to avoid 1,3-diaxial interactions, fluorine atoms in piperidine rings often exhibit a counter-intuitive preference for the axial orientation. This is driven by the gauche effect , a stereoelectronic phenomenon where the
-
3,3-Difluoropiperidine: The fluorine atoms induce a ring puckering that can lock the piperidine into a specific chair conformation, rigidly positioning substituents.
-
Dipole Minimization: In the axial orientation, the C-F dipoles are often better aligned to minimize the overall molecular dipole moment, further stabilizing this conformer in non-polar environments.
Graphviz Visualization: Conformational Equilibrium
The following diagram illustrates the stereoelectronic forces stabilizing the axial fluorinated conformer.
Figure 1: Stereoelectronic forces driving the axial preference in fluorinated piperidines.
Physicochemical Modulation: Tuning pKa and Lipophilicity[1][2]
The electronegativity of fluorine (
Basicity (pKa) Reduction
-
Piperidine: Highly basic (
). At physiological pH (7.4), it is almost exclusively protonated (cationic), limiting passive diffusion. -
4,4-Difluoropiperidine: The inductive effect propagates through the
-framework, lowering the pKa to . This increases the fraction of neutral species at physiological pH, enhancing bioavailability. -
3,3-Difluoropiperidine: The closer proximity of the fluorine atoms to the nitrogen results in a more dramatic pKa reduction (
), making the amine significantly less basic.
Comparative Data Table
| Property | Piperidine | 4,4-Difluoropiperidine | 3,3-Difluoropiperidine | Impact on Drug Design |
| pKa (Conj. Acid) | ~11.0 | ~8.5 | ~6.5 – 7.4 | Lower pKa improves CNS penetration and reduces phospholipidosis risk. |
| LogP (Lipophilicity) | 0.84 | ~0.7 – 0.8 | ~0.6 – 1.1 | Modulates lipophilicity without adding significant bulk. |
| C-F Bond Length | N/A | 1.35 Å | 1.36 Å | Strong bond resistant to metabolic cleavage. |
| Dipole Moment | ~1.1 D | ~2.3 D | ~3.5 D | High polarity can improve solubility but may impact permeability if unchecked. |
Metabolic Stability: Blocking the "Soft Spots"
Piperidines are metabolically vulnerable to oxidative attack by Cytochrome P450 (CYP450) enzymes, typically at the
-
Mechanism: CYP450 abstracts a hydrogen atom to form a radical, which is then hydroxylated.
-
Solution: Replacing C-H bonds with C-F bonds blocks this abstraction because the C-F bond energy (
) is far higher than that of C-H ( ). -
Strategic Placement:
-
4,4-Difluoro: Blocks oxidation at the para-position, a common site for metabolic clearance.
-
3,3-Difluoro: Protects the
-position and electronically deactivates the -position, reducing N-dealkylation rates.
-
Graphviz Visualization: Metabolic Blocking
Figure 2: Mechanism of metabolic stabilization via fluorination.
Synthetic Methodology: Deoxofluorination Protocol
The most reliable method for introducing the gem-difluoro motif is the deoxofluorination of the corresponding ketone (piperidinone) using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Protocol: Synthesis of N-Boc-4,4-difluoropiperidine
Objective: Convert N-Boc-4-piperidone to N-Boc-4,4-difluoropiperidine.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
DAST (Diethylaminosulfur trifluoride) (1.5 - 2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated
solution[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen (
). Add N-Boc-4-piperidone and dissolve in anhydrous DCM ( concentration). -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST is thermally unstable; low temperature prevents explosive decomposition.
-
Addition: Add DAST dropwise via syringe over 20 minutes. Maintain temperature below -70°C.
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours. Monitor conversion by TLC or LC-MS.
-
Quenching (Safety Critical): Cool the reaction mixture back to 0°C. Slowly add saturated
solution. Caution: Vigorous evolution will occur. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
- NMR: Expect a singlet (or triplet if coupling occurs) around -90 to -100 ppm.
-
Absence of Carbonyl: IR spectrum should show the disappearance of the ketone stretch (
).
Case Studies in Drug Discovery
MK-0617 (VLA-4 Antagonist)[4]
-
Target: VLA-4 (Integrin
) for asthma and multiple sclerosis. -
Role of Motif: The inclusion of a 3,3-difluoropiperidine moiety was pivotal.
-
Outcome: The fluorine atoms lowered the basicity of the piperidine nitrogen, improving oral bioavailability and potency compared to the non-fluorinated analog. It also provided a specific conformational lock that enhanced binding affinity to the VLA-4 pocket.
Dopamine D4 Receptor Antagonists[5]
-
Challenge: Developing selective D4 antagonists with good CNS penetration (Blood-Brain Barrier crossing).
-
Strategy: Substitution of the piperidine scaffold with 4,4-difluoropiperidine .
-
Result: The 4,4-difluoro analog exhibited an optimized Lipophilic Efficiency (LipE) and CNS Multiparameter Optimization (CNS MPO) score. The reduction in pKa (from ~11 to ~8.5) was the key factor, reducing the percentage of ionized drug at physiological pH and facilitating passive transport across the BBB.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 2020.[2] Link
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025. Link
-
Discovery of MK-0617, a highly potent and orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry Letters, 2009.[3] Link
-
3,3-Difluoropiperidine hydrochloride | CID 2758350. PubChem, National Library of Medicine. Link
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008. Link
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4,4-Difluoro-3-(trifluoromethyl)piperidine
Abstract
This application note details the scalable synthesis of 4,4-difluoro-3-(trifluoromethyl)piperidine , a critical fluorinated building block for central nervous system (CNS) drug discovery. The presence of the gem-difluoro motif adjacent to a trifluoromethyl group imparts unique conformational rigidity and metabolic stability. This guide prioritizes the deoxofluorination of 1-Boc-3-(trifluoromethyl)piperidin-4-one , addressing specific challenges such as elimination side-reactions and thermal runaway risks associated with fluorinating agents. We provide optimized protocols using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) and XtalFluor-E® , offering a safer alternative to DAST for gram-to-kilogram scale-up.
Strategic Analysis & Retrosynthesis
The synthesis of 4,4-difluoro-3-(trifluoromethyl)piperidine (Target 1 ) is non-trivial due to the electronic deactivation of the C4 ketone by the adjacent electron-withdrawing trifluoromethyl group (-CF
Retrosynthetic Logic
The most direct and scalable route involves the construction of the piperidine ring followed by late-stage functional group interconversion (FGI) of the ketone to the gem-difluoro moiety.
-
Route A (Recommended): Deoxofluorination of N-protected-3-(trifluoromethyl)piperidin-4-one.
-
Route B (Alternative): Hydrogenation of 4,4-difluoro-3-(trifluoromethyl)pyridine (Risk: Defluorination during reduction).
-
Route C (Acyclic Assembly): Dieckmann condensation of fluorinated esters (High cost of starting materials).
Critical Challenges
-
Elimination vs. Fluorination: The protons at C3 and C5 are acidic. Fluorinating agents can act as bases, leading to the formation of the enamine (elimination product) rather than the desired difluoride.
-
Safety: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and prone to explosive decomposition above 50°C.
Experimental Workflow Visualization
The following diagram outlines the optimized synthesis pathway and critical decision points for scale-up.
Figure 1: Strategic workflow for the synthesis of 4,4-difluoro-3-(trifluoromethyl)piperidine, highlighting the divergence in fluorination reagents based on scale and safety requirements.
Detailed Protocols
Phase 1: Precursor Synthesis (Intermediate A)
Target: tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate.[1] Rationale: Direct reduction of the pyridine is cost-effective but requires careful oxidation state management.
-
Hydrogenation:
-
Charge a Hastelloy autoclave with 3-(trifluoromethyl)pyridin-4-ol (1.0 eq), 5% Rh/C (5 wt%), and Acetic Acid .
-
Pressurize to 50 bar H
and heat to 60°C for 12 hours. -
Filter catalyst and concentrate to yield the piperidin-4-ol acetate salt.
-
-
Protection:
-
Dissolve salt in DCM/Water (1:1). Add NaHCO
(2.5 eq) and Boc O (1.1 eq). Stir at RT for 4 hours.
-
-
Oxidation (Swern or TEMPO):
-
Scale-up Note: Use TEMPO (0.01 eq) / NaOCl (bleach) for safety and cost on scales >100g.
-
Maintain T < 10°C during bleach addition to prevent over-oxidation.
-
Yield: ~85% over 3 steps.[2]
-
Phase 2: Deoxofluorination (The Critical Step)
Safety Warning: Deoxofluorination releases HF. All glassware must be plastic or silanized if HF etching is a concern, though standard glass is acceptable for short contact times. Perform in a well-ventilated fume hood.
Protocol A: Deoxo-Fluor Method (Standard Laboratory Scale)
Best for: 1g to 50g batches where yield is paramount.
-
Setup: Dry a 3-neck round bottom flask under N
. Add Intermediate A (1.0 eq) and anhydrous Toluene (10 vol).-
Why Toluene? Higher boiling point than DCM allows for safer thermal control if exotherm occurs; Deoxo-Fluor is more stable in toluene.
-
-
Reagent Addition: Cool to 0°C. Add Deoxo-Fluor (1.5 eq) dropwise over 30 minutes.
-
Note: Do not allow temperature to exceed 5°C during addition.
-
-
Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (monitored by
F NMR), heat to 50°C.-
Endpoint: Disappearance of ketone signal (approx. -76 ppm for CF
in SM) and appearance of gem-difluoro signals (approx. -90 to -110 ppm, AB quartet).
-
-
Quench (CRITICAL):
-
Cool to 0°C.
-
Add reaction mixture slowly into a stirred solution of sat. NaHCO
. -
Caution: Massive CO
evolution. Do not add bicarbonate to the reaction; add reaction to bicarbonate.
-
-
Workup: Extract with EtOAc, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The product is non-polar.
Protocol B: XtalFluor-E Method (Enhanced Safety Scale-up)
Best for: >50g batches or strict safety environments.
-
Reagents: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a solid salt, stable and non-fuming. It requires an exogenous fluoride source.
-
Setup: Suspend XtalFluor-E (1.5 eq) and Et
N·3HF (2.0 eq) in anhydrous DCM at RT. -
Addition: Add solution of Intermediate A (1.0 eq) in DCM dropwise.
-
Reaction: Stir at RT for 12-18 hours.
-
Quench: Quench with 5% NaHCO
.
Phase 3: Deprotection
-
Dissolve the fluorinated intermediate in 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 3 hours.
-
Concentrate to dryness to yield 4,4-Difluoro-3-(trifluoromethyl)piperidine Hydrochloride .
Analytical Data & Troubleshooting
Expected NMR Data
| Nucleus | Shift (ppm) | Multiplicity | Assignment |
| -74.5 | Doublet | -CF | |
| -95 to -115 | AB Quartet | -CF | |
| 4.5 - 4.8 | Multiplet | H3 (Deshielded by CF |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of CF | Switch solvent to 1,2-dichloroethane (DCE) and heat to 60°C (Use Deoxo-Fluor). |
| Elimination (Enamine) | Basicity of fluorinating agent. | Use XtalFluor-E with Et |
| Black Tar Formation | Decomposition of reagent. | Ensure temperature during addition never exceeds 5°C; check reagent quality. |
Safety & Scale-Up Considerations
Thermal Runaway Risks
The fluorination of ketones releases significant heat (
-
DAST: Onset of decomposition is ~140°C, but can lower with impurities. Do not distill.
-
Deoxo-Fluor: More stable, but still requires careful exotherm management.
-
Recommendation: For reactors >10L, use Flow Chemistry (microreactors) to manage heat transfer and minimize active inventory of hazardous fluorinating agents.
Waste Disposal
-
Aqueous waste contains Fluoride and Boron (if using XtalFluor). Treat with CaCl
to precipitate CaF before disposal.
References
-
Synthesis of 4,4-difluoropiperidines
-
Patent: Merck Sharp & Dohme Corp. (2006). "Piperidine Derivatives as CCR5 Antagonists." WO2006001752. Link
- Context: Describes the general route for gem-difluorin
-
-
Safety of Fluorinating Agents
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. Link
- Context: Establishes XtalFluor-E as a safer altern
-
-
Deoxo-Fluor Methodology
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Chemical Communications, (2), 215-216. Link
-
-
Flow Chemistry for Fluorination
-
Baumann, M., et al. (2019). "Continuous Flow Synthesis of Fluorinated Heterocycles." Reaction Chemistry & Engineering. Link
- Context: Strategies for managing exotherms in DAST/Deoxo-Fluor reactions.
-
Sources
- 1. 1-BOC-3-TRIFLUOROMETHYL-PIPERIDIN-4-ONE | CAS#:1159983-77-3 | Chemsrc [chemsrc.com]
- 2. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jelsciences.com [jelsciences.com]
- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Amination using 4,4-Difluoro-3-(trifluoromethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1] The strategic incorporation of fluorine atoms into this privileged structure can profoundly influence a molecule's physicochemical and pharmacological properties.[1] Specifically, the introduction of gem-difluoro and trifluoromethyl groups, as seen in 4,4-Difluoro-3-(trifluoromethyl)piperidine, can modulate basicity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The electron-withdrawing nature of these fluorine substituents significantly lowers the pKa of the piperidine nitrogen, which can be a critical factor in optimizing drug-receptor interactions and improving pharmacokinetic profiles.
Reductive amination is a robust and widely utilized method for the C-N bond formation, providing a controlled route to secondary and tertiary amines, thereby avoiding the over-alkylation issues common with direct alkylation methods.[2][3] This application note provides a detailed protocol and scientific rationale for the reductive amination of 4,4-Difluoro-3-(trifluoromethyl)piperidine with various carbonyl compounds, a key transformation for synthesizing novel and diverse chemical entities for drug discovery.
Mechanistic Considerations: Navigating the Reactivity of an Electron-Deficient Amine
The successful reductive amination of 4,4-Difluoro-3-(trifluoromethyl)piperidine hinges on understanding its unique electronic properties. The strong electron-withdrawing effects of the gem-difluoro and trifluoromethyl groups significantly decrease the nucleophilicity of the piperidine nitrogen. This reduced nucleophilicity can render the initial formation of the imine or iminium ion intermediate sluggish compared to non-fluorinated analogs.[4]
To overcome this challenge, the reaction is typically facilitated by a mild Brønsted acid catalyst, such as acetic acid. The acid serves to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to attack by the weakly nucleophilic amine.
The choice of reducing agent is paramount. Strong, indiscriminate reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting carbonyl compound.[5] Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for the reductive amination of challenging substrates.[5][6] Its mild and selective nature allows for the in-situ reduction of the iminium ion as it is formed, without significantly affecting the less reactive aldehyde or ketone starting materials.[4][7] This selectivity is crucial for achieving high yields and minimizing side products.
Visualizing the Reaction Pathway
Caption: Mechanism of Reductive Amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the reductive amination of 4,4-Difluoro-3-(trifluoromethyl)piperidine with an aldehyde or ketone.
Materials:
-
4,4-Difluoro-3-(trifluoromethyl)piperidine (or its hydrochloride salt)
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply for inert atmosphere
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,4-Difluoro-3-(trifluoromethyl)piperidine (1.0 equiv). If using the hydrochloride salt, add triethylamine (Et₃N) (1.1 equiv) to liberate the free base.
-
Solvent and Reactant Addition: Dissolve the piperidine derivative in anhydrous DCE or DCM (approximately 0.1-0.2 M concentration). Add the aldehyde or ketone (1.0-1.2 equiv) to the solution, followed by the addition of glacial acetic acid (1.1-1.5 equiv).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium ion intermediate.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Presentation: Representative Reaction Parameters
| Parameter | Recommendation | Rationale |
| Amine | 4,4-Difluoro-3-(trifluoromethyl)piperidine | Electron-deficient substrate requiring specific conditions. |
| Carbonyl | Aldehydes or Ketones (1.0-1.2 equiv) | A slight excess can drive the reaction to completion. |
| Reducing Agent | Sodium triacetoxyborohydride (1.5-2.0 equiv) | Mild and selective for iminium ion reduction.[4][6] |
| Catalyst | Acetic Acid (1.1-1.5 equiv) | Activates the carbonyl for nucleophilic attack.[7] |
| Solvent | Anhydrous DCE or DCM | Aprotic solvents that do not react with the reducing agent.[5] |
| Temperature | Room Temperature | Sufficient for most substrates with this amine. |
| Reaction Time | 12-24 hours | The electron-deficient nature of the amine may lead to slower reaction times. |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Insufficient activation of the carbonyl or incomplete imine formation.
-
Solution: Ensure all reagents are anhydrous. Consider a slight increase in the equivalents of acetic acid. For particularly unreactive ketones, the addition of a Lewis acid like Ti(i-PrO)₄ may be beneficial, though this should be approached with caution as it can also complex with the reducing agent.[5]
-
-
Formation of Alcohol Byproduct:
-
Cause: Reduction of the starting carbonyl compound.
-
Solution: This is less common with NaBH(OAc)₃ but can occur if the reaction temperature is too high or if a less selective reducing agent is used. Ensure the portion-wise addition of the reducing agent to control any exotherm.
-
-
Difficulty in Purification:
-
Cause: Presence of unreacted starting materials or byproducts.
-
Solution: A thorough aqueous workup is crucial to remove acetic acid and boron byproducts. If the product is sufficiently basic, an acid-base extraction can be employed for purification.
-
Conclusion
The reductive amination of 4,4-Difluoro-3-(trifluoromethyl)piperidine is a powerful method for generating novel, highly functionalized molecules of interest in drug discovery. By understanding the electronic impact of the fluorine substituents and selecting the appropriate reagents and conditions, particularly the use of sodium triacetoxyborohydride and an acid catalyst, researchers can efficiently and selectively synthesize a diverse array of N-substituted fluorinated piperidines. This protocol provides a robust starting point for the exploration of this valuable chemical space.
References
-
Myers, A. G. Reductive Amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
-
Trapp, N., Zimmerli, D., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2164–2174. [Link]
-
Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Dissertations - ALL. 506. [Link]
-
Synple Chem. Application Note – Reductive Amination. [Link]
-
Gillaizeau, I., & Celerier, S. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 489. [Link]
-
Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Oestreich, M., & Fang, C. (2020). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 22(5), 1966–1970. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
Sources
- 1. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 3. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
Protecting Group Strategies for 4,4-Difluoro-3-(trifluoromethyl)piperidine Nitrogen: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Unique Scaffold
The 4,4-difluoro-3-(trifluoromethyl)piperidine scaffold is an increasingly important structural motif in medicinal chemistry. The strategic incorporation of fluorine atoms and a trifluoromethyl group can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, often leading to enhanced pharmacological profiles.[1][2] However, the very features that make this scaffold attractive also present significant synthetic challenges, particularly concerning the protection of the piperidine nitrogen.
The strong electron-withdrawing effects of the gem-difluoro and trifluoromethyl groups significantly decrease the nucleophilicity of the piperidine nitrogen, rendering it less reactive towards common electrophilic protecting group reagents.[3][4] This inherent lack of reactivity necessitates the development of robust and optimized protocols for the introduction and removal of nitrogen protecting groups, a critical step in the multi-step synthesis of complex drug candidates. This guide provides a detailed overview of suitable protecting group strategies, offering field-proven insights and step-by-step protocols for the successful N-protection of 4,4-difluoro-3-(trifluoromethyl)piperidine.
Core Directive: Selecting the Optimal Protective Garment for a Challenging Nitrogen
The choice of a protecting group is a critical decision in any synthetic strategy. For the sterically hindered and electronically deactivated nitrogen of 4,4-difluoro-3-(trifluoromethyl)piperidine, the ideal protecting group should be installable under conditions potent enough to overcome the reduced nucleophilicity, yet removable under conditions that preserve the integrity of the rest of the molecule. This guide will focus on three primary strategies: the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, and the less common but potentially advantageous trifluoroacetyl group.
The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[5][6] For an electron-deficient substrate such as 4,4-difluoro-3-(trifluoromethyl)piperidine, the standard Boc-protection conditions may require modification to achieve acceptable yields.
Protocol: Boc Protection of 4,4-Difluoro-3-(trifluoromethyl)piperidine
This protocol is adapted from general procedures for the Boc protection of amines, with modifications to account for the reduced nucleophilicity of the substrate.[6]
Materials:
-
4,4-Difluoro-3-(trifluoromethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,4-difluoro-3-(trifluoromethyl)piperidine (1.0 eq) in anhydrous DCM or THF (0.1-0.5 M), add triethylamine (1.5-2.0 eq) or DIPEA (1.5-2.0 eq).
-
Add di-tert-butyl dicarbonate (1.2-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS. Due to the reduced nucleophilicity of the amine, longer reaction times may be necessary. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the Boc Group
The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for this transformation.[7]
Protocol: Boc Deprotection
Materials:
-
N-Boc-4,4-difluoro-3-(trifluoromethyl)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected piperidine in DCM (0.1-0.2 M).
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected piperidine.
Table 1: Summary of Boc Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Typical Time | Yield |
| Protection | Boc₂O, Et₃N or DIPEA | DCM or THF | Room Temp. to 50°C | 12-24 h | Moderate to Good |
| Deprotection | TFA | DCM | 0°C to Room Temp. | 1-4 h | High |
Diagram 1: Boc Protection and Deprotection Workflow
Caption: Boc protection and deprotection cycle.
The Benzyloxycarbonyl (Cbz) Group: An Orthogonal Alternative
The Cbz group offers an excellent orthogonal protecting strategy to the Boc group, as it is stable to acidic conditions and is typically removed by catalytic hydrogenolysis.[5][8] This allows for selective deprotection when both Boc and Cbz groups are present in a molecule.
Protocol: Cbz Protection of 4,4-Difluoro-3-(trifluoromethyl)piperidine
Similar to Boc protection, the introduction of the Cbz group on this electron-deficient piperidine may require more forcing conditions than standard protocols.
Materials:
-
4,4-Difluoro-3-(trifluoromethyl)piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,4-difluoro-3-(trifluoromethyl)piperidine (1.0 eq) in DCM.
-
Add an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq) to create a biphasic mixture.
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.2 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. For sterically hindered and electron-deficient amines, extended reaction times are often necessary.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography.
Deprotection of the Cbz Group
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[8]
Protocol: Cbz Deprotection via Hydrogenolysis
Materials:
-
N-Cbz-4,4-difluoro-3-(trifluoromethyl)piperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz protected piperidine in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with MeOH or EtOH.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
Table 2: Summary of Cbz Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Typical Time | Yield |
| Protection | Cbz-Cl, Na₂CO₃ or K₂CO₃ | DCM/H₂O | 0°C to Room Temp. | 12-24 h | Moderate to Good |
| Deprotection | H₂, 10% Pd/C | MeOH or EtOH | Room Temp. | 2-12 h | High |
Diagram 2: Cbz Protection and Deprotection Workflow
Caption: Cbz protection and deprotection cycle.
The Trifluoroacetyl Group: A Robust and Orthogonal Option
The trifluoroacetyl group is a highly robust protecting group that is stable to both acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups.[9] Its introduction is typically straightforward, and its removal is achieved under basic conditions.
Protocol: Trifluoroacetylation of 4,4-Difluoro-3-(trifluoromethyl)piperidine
The trifluoroacetylation of piperidines can be achieved using trifluoroacetic anhydride or other trifluoroacetylating agents.[10][11]
Materials:
-
4,4-Difluoro-3-(trifluoromethyl)piperidine
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4,4-difluoro-3-(trifluoromethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add trifluoroacetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.
-
Quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.
Deprotection of the Trifluoroacetyl Group
The trifluoroacetyl group is readily cleaved under basic conditions.[10]
Protocol: Trifluoroacetyl Deprotection
Materials:
-
N-Trifluoroacetyl-4,4-difluoro-3-(trifluoromethyl)piperidine
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) and Water
Procedure:
-
Dissolve the N-trifluoroacetyl protected piperidine in a mixture of MeOH and water.
-
Add potassium carbonate (2.0-3.0 eq) or an aqueous solution of sodium hydroxide (1-2 M).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture to remove the methanol.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperidine.
Table 3: Summary of Trifluoroacetyl Protection and Deprotection
| Step | Reagents | Solvent | Temperature | Typical Time | Yield |
| Protection | TFAA, Et₃N or Pyridine | DCM | 0°C to Room Temp. | 2-6 h | High |
| Deprotection | K₂CO₃ or NaOH | MeOH/H₂O | Room Temp. | 1-4 h | High |
Diagram 3: Trifluoroacetyl Protection and Deprotection Workflow
Caption: Trifluoroacetyl protection and deprotection cycle.
Conclusion: Empowering Synthesis through Strategic Protection
The successful functionalization of the 4,4-difluoro-3-(trifluoromethyl)piperidine core is heavily reliant on the judicious selection and application of nitrogen protecting groups. The reduced nucleophilicity of the piperidine nitrogen necessitates careful optimization of reaction conditions, often requiring longer reaction times, stronger bases, or gentle heating. This guide provides a comprehensive framework for researchers to approach the N-protection of this challenging yet valuable scaffold. By understanding the principles behind each protecting group strategy and following the detailed protocols, scientists can confidently navigate the synthetic hurdles and unlock the full potential of 4,4-difluoro-3-(trifluoromethyl)piperidine in the design and development of next-generation therapeutics.
References
-
Application Note - N-CBZ Protection. (n.d.). Scribd. Retrieved from [Link]
- CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative. (n.d.). Google Patents.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2017).
- Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(15), 2413–2420.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from [Link]
- Coric, I., & List, B. (2012). Synthesis of Secondary Amines via Self-Limiting Alkylation.
-
1-Trifluoroacetyl piperidine. (n.d.). PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Nevado, C. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ACS Medicinal Chemistry Letters, 1(6), 250–254.
- Sigman, M. S., & Toste, F. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14467–14474.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 951–954.
- Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Davies, H. M. L., & Lian, Y. (2012). Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... ResearchGate. Retrieved from [Link]
- García-Vázquez, V., Hoteite, L., Lakeland, C. P., Watson, D. W., & Harrity, J. P. A. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(8), 2811–2815.
- Pace, V., & Holzer, W. (2013). The Synthesis of Sterically Hindered Amides. Molecules, 18(8), 9406–9429.
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.
-
TMP Chem. (2019, July 15). 05.03 General Reactivity of Amines [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
- Prakash, G. K. S., & Yudin, A. K. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3013.
- Li, X., & Rokita, S. E. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1789–1794.
-
BYJU'S. (2016, January 18). Chemical Reactions of Amines – Electrophilic Substitution. Retrieved from [Link]
- Schepmann, D., & Wünsch, B. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(6), 452–463.
- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.
- Albericio, F., & Subirós-Funosas, R. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1547.
- Albericio, F., & Subirós-Funosas, R. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1547.
- Procter, D. J., & Shipman, M. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(40), 7979–7983.
- MacMillan, D. W. C. (2018).
- Reddy, P. V. N., & Kumar, V. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(30), 2007–2010.
- Couty, F., & Evano, G. (2009).
- Watson, D. A., & Che, C. (2023). A General Strategy for N–(Hetero)
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stpeters.co.in [stpeters.co.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoroacetamides [organic-chemistry.org]
- 10. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]
- 11. chemimpex.com [chemimpex.com]
Application Note: Preparation of 4,4-Difluoro-3-(trifluoromethyl)piperidine Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4,4-Difluoro-3-(trifluoromethyl)piperidine hydrochloride , a high-value building block in medicinal chemistry. The incorporation of the trifluoromethyl (
The protocol prioritizes safety and reproducibility, specifically addressing the hazards associated with deoxofluorination reagents (DAST/Deoxo-Fluor) and the prevention of common elimination side-products.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the late-stage introduction of the gem-difluoro moiety to avoid defluorination during ring construction. The pathway proceeds from the commercially available or easily synthesized 3-(trifluoromethyl)pyridin-4-ol .
reaction_scheme_diagram
Figure 1: Retrosynthetic strategy for the target scaffold.
Detailed Experimental Protocol
Phase 1: Preparation of N-Boc-3-(trifluoromethyl)-4-piperidone
Note: If this intermediate is commercially sourced, proceed directly to Phase 2.
Rationale: Direct hydrogenation of the pyridine ring followed by protection and oxidation is the most reliable route to the ketone [3].
-
Hydrogenation: Charge a high-pressure reactor with 3-(trifluoromethyl)pyridin-4-ol (1.0 equiv), 5% Rh/C (5 wt%), and MeOH . Hydrogenate at 50–60 psi
at 50°C for 12 h. Filter through Celite to remove catalyst. -
Protection: To the crude amine in MeOH, add
(2.5 equiv) and (1.2 equiv). Stir at RT for 4 h. Concentrate and purify via silica gel chromatography (Hex/EtOAc) to yield N-Boc-3-(trifluoromethyl)-4-piperidinol.[1] -
Oxidation: Dissolve the alcohol in DCM. Add Dess-Martin Periodinane (DMP) (1.2 equiv) at 0°C. Warm to RT and stir for 2 h. Quench with saturated
. Extract with DCM, dry ( ), and concentrate.-
Checkpoint: Verify ketone formation via IR (
) and disappearance of the alcohol methine proton in NMR.
-
Phase 2: Deoxofluorination (Critical Step)
Safety Warning: Deoxofluorination reagents (DAST, Deoxo-Fluor) liberate HF upon hydrolysis and can be explosive at high temperatures. Perform all operations in a fume hood behind a blast shield.
Reagents:
-
Substrate: N-Boc-3-(trifluoromethyl)-4-piperidone (
) -
Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (
- excess required due to steric bulk) -
Solvent: Anhydrous DCM (
)
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under
flow. Add the ketone substrate and anhydrous DCM. Cool the solution to 0°C .-
Expert Insight: Do not use glass syringes for the fluorinating reagent if possible; plastic (PP/PE) is preferred to avoid etching/seizing.
-
-
Addition: Dropwise add Deoxo-Fluor (or DAST) over 20 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 16–24 h.
-
Monitoring: Check TLC or LCMS. The starting ketone signal should disappear. If conversion is stalled, heat gently to 40°C (only if using Deoxo-Fluor; NEVER heat DAST above 50°C) [4].
-
-
Quench (Critical): Cool back to -10°C . Slowly add saturated aqueous
.-
Caution: Vigorous
evolution. Add dropwise.
-
-
Workup: Extract with DCM (
). Wash combined organics with brine. Dry over and concentrate. -
Purification: Flash chromatography (0–20% EtOAc in Hexanes).
-
Target:N-Boc-4,4-difluoro-3-(trifluoromethyl)piperidine.
-
Note: The product is often a white solid or clear oil.
-
Phase 3: Deprotection and Salt Formation
-
Dissolve the fluorinated intermediate in 1,4-dioxane (
). -
Add 4.0 M HCl in dioxane (10 equiv) at 0°C.
-
Stir at RT for 2–4 h. A white precipitate should form.[2][3]
-
Isolation: Dilute with
to maximize precipitation. Filter the solid under (hygroscopic). -
Drying: Dry in a vacuum oven at 40°C over
.
Analytical Data Summary
| Parameter | Specification / Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | |
| MW | |
| Mass Spec (ESI) | |
| Solubility | Soluble in Water, MeOH, DMSO |
Troubleshooting & Critical Process Parameters
Elimination Side-Reactions
The presence of the electron-withdrawing
Decision Tree for Impurity Management:
troubleshooting_diagram
Figure 2: Troubleshooting logic for deoxofluorination elimination byproducts.
-
Mitigation Strategy: If elimination is observed, switch to XtalFluor-E with
as a promoter. This system is less basic and often suppresses elimination compared to DAST [5].
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932. Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Beaulieu, F., et al. (2009). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters, 11(21), 5050-5053. Link
Sources
Application Notes & Protocols: 4,4-Difluoro-3-(trifluoromethyl)piperidine as a Chiral Building Block
Introduction: The Strategic Value of Fluorination in Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent saturated N-heterocycle in FDA-approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom are pivotal for molecular recognition and optimizing pharmacokinetic profiles. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tool for fine-tuning molecular properties. Fluorine and trifluoromethyl groups can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational behavior, thereby addressing common challenges in drug development such as hERG toxicity and metabolic liabilities.[1][2][3]
This guide focuses on the application of 4,4-Difluoro-3-(trifluoromethyl)piperidine , a chiral building block designed to impart unique physicochemical properties to lead compounds. The gem-difluoro group at the 4-position and the trifluoromethyl group at the 3-position create a distinct electronic and steric environment, offering a sophisticated approach to modulating bioactivity and drug-like properties. While this specific building block (CAS 1784301-94-5) is commercially available, detailed experimental data in peer-reviewed literature is emerging.[4] Therefore, this document will synthesize established principles from closely related, well-characterized fluorinated piperidines to provide a comprehensive guide for its effective use.
Physicochemical Properties and Rationale for Use
The primary advantage of the 4,4-difluoro-3-(trifluoromethyl)piperidine scaffold lies in its ability to precisely modulate the basicity of the piperidine nitrogen while introducing conformational constraints and enhancing metabolic stability.
Modulation of Basicity (pKa)
The incorporation of electron-withdrawing fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This effect is distance-dependent. The gem-difluoro group at the 4-position provides a moderate reduction in basicity. For instance, the experimental pKa of 4,4-difluoropiperidine is approximately 8.5. The addition of a strongly electron-withdrawing trifluoromethyl group at the 3-position is expected to further decrease the pKa, likely into the 7.0-8.0 range. This "fine-tuning" of basicity is critical for several reasons:
-
Reduced hERG Liability: High basicity is often correlated with off-target activity at the hERG potassium channel, a major cause of cardiotoxicity. Lowering the pKa can mitigate this risk.[1]
-
Improved Cell Permeability: By reducing the proportion of the protonated species at physiological pH, a lower pKa can enhance membrane permeability and improve oral bioavailability.
-
Modulation of Target Affinity: The basicity of the nitrogen is often crucial for forming salt-bridge interactions with acidic residues in a protein's active site. Adjusting the pKa can optimize this interaction for improved potency and selectivity.
Lipophilicity and CNS Exposure
The trifluoromethyl group is known to increase lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and potentially improve brain penetration for CNS targets.[2] However, the overall lipophilicity of the molecule is a balance of all substituents. The strategic placement of fluorine can lead to improved CNS multi-parameter optimization (MPO) scores by balancing lipophilicity and pKa.[5]
Conformational Control
Fluorine substitution significantly influences the conformational equilibrium of the piperidine ring. There is a well-documented preference for an axial orientation of fluorine in protonated fluoropiperidines, driven by favorable charge-dipole interactions between the C-F bond and the N+-H bond.[6] This conformational locking can be advantageous in drug design by:
-
Pre-organizing the molecule: A more rigid conformation reduces the entropic penalty of binding to a target, potentially increasing affinity.
-
Presenting substituents in a defined vector: The fixed orientation of other substituents on the ring can lead to more specific and potent interactions with a biological target.
The interplay of the gem-difluoro group and the trifluoromethyl group in 4,4-difluoro-3-(trifluoromethyl)piperidine is expected to create a unique and predictable conformational landscape.
Data Presentation: Physicochemical Properties of Fluorinated Piperidines
The following table summarizes key physicochemical data for the parent compound and related fluorinated piperidines to provide context for the expected properties of 4,4-difluoro-3-(trifluoromethyl)piperidine.
| Compound | Molecular Formula | Molecular Weight | Calculated LogP | Experimental pKa |
| 4,4-Difluoro-3-(trifluoromethyl)piperidine | C₆H₈F₅N | 189.13 | 1.79 | Not publicly available |
| 4,4-Difluoropiperidine | C₅H₉F₂N | 121.13 | - | 8.5 |
| 4-(Trifluoromethyl)piperidine | C₆H₁₀F₃N | 153.15 | - | Not publicly available |
Calculated LogP for the title compound is from ChemScene.[4] Experimental pKa for 4,4-difluoropiperidine is from PubChem.[7]
Experimental Protocols
The following protocols are representative methods for the functionalization of the 4,4-difluoro-3-(trifluoromethyl)piperidine scaffold, based on established procedures for similar fluorinated piperidines.[5] Researchers should optimize these conditions for their specific substrates.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of the chiral piperidine with an aryl bromide to form a C-N bond, a common transformation in the synthesis of bioactive molecules.
Workflow Diagram:
Caption: Workflow for N-Arylation of the piperidine scaffold.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), 4,4-difluoro-3-(trifluoromethyl)piperidine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and BINAP (0.04 equiv).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Causality: The choice of a palladium catalyst and a bulky phosphine ligand like BINAP is crucial for facilitating the reductive elimination step that forms the C-N bond. The strong, non-nucleophilic base (NaOtBu) is necessary to deprotonate the piperidine nitrogen without competing in the catalytic cycle.
Protocol 2: N-Alkylation via Reductive Amination
This protocol is a mild and efficient method for introducing alkyl groups to the piperidine nitrogen, particularly useful for synthesizing analogs with varied substituents.
Workflow Diagram:
Caption: Workflow for N-Alkylation via Reductive Amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 4,4-difluoro-3-(trifluoromethyl)piperidine (1.0 equiv), the desired aldehyde or ketone (1.1 equiv), and dichloromethane (DCM).
-
Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 equiv).
-
Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality: Sodium triacetoxyborohydride is a mild reducing agent that is selective for the iminium ion formed in situ from the condensation of the piperidine and the carbonyl compound. This prevents the reduction of the starting aldehyde or ketone. The acidic catalyst is necessary to promote the formation of the iminium intermediate.
Applications in Drug Discovery: Case Studies with Related Scaffolds
While specific examples for the title compound are not yet widely published, the utility of the 4,4-difluoro-piperidine motif is demonstrated in the development of potent and selective bioactive agents. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been developed as highly potent and selective antagonists for the Dopamine 4 Receptor (D4R), a target for managing L-DOPA-induced dyskinesias in Parkinson's disease.[5] In these studies, the 4,4-difluoro substitution pattern was crucial for achieving desirable CNS MPO scores and modulating the physicochemical properties for improved target engagement.
Furthermore, a patent for orexin receptor antagonists, implicated in sleep disorders, discloses compounds containing a (RS)(4,4-difluoro-2-(((5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine moiety.[1] This highlights the relevance of the 4,4-difluoro piperidine core in constructing complex molecules for neurological targets. The addition of a 3-trifluoromethyl group, as in the title building block, offers a further tool to refine properties like metabolic stability and receptor binding affinity.
Conclusion
4,4-Difluoro-3-(trifluoromethyl)piperidine is a sophisticated chiral building block that offers medicinal chemists a powerful tool to address multiple challenges in drug design simultaneously. Its unique substitution pattern allows for the precise modulation of pKa, conformational rigidity, and lipophilicity. By leveraging the principles of fluorine chemistry, researchers can strategically employ this building block to enhance the drug-like properties of their lead compounds, ultimately accelerating the path to new and improved therapeutics. The provided protocols offer a starting point for the incorporation of this valuable scaffold into a diverse range of molecular architectures.
References
-
Saeedeh Saeedi, Sumaiya Nahid, Anish K Vadukoot, Corey R Hopkins. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15). Available from: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
-
Zackaria Nairoukh, Felix Strieth-Kalthoff, Klaus Bergander, Frank Glorius. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]
-
Ana C. S. N. de Vasconcelos, Salette Reis, Carlos Fernandes. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30. Available from: [Link]
-
X. Jean, T. Cantin, et al. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 743-752. Available from: [Link]
- Google Patents. (2013). 4,4-difluoro-piperidine-compounds.
-
Zackaria Nairoukh, Felix Strieth-Kalthoff, Frank Glorius. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11541-11546. Available from: [Link]
-
PubChem. 4,4-Difluoropiperidine. Available from: [Link]
Sources
- 1. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Buchwald-Hartwig Amination with Fluorinated Piperidines
Introduction: The Growing Importance and Synthetic Challenges of Fluorinated Piperidines
The piperidine motif is one of the most ubiquitous N-heterocycles in pharmaceuticals, present in numerous blockbuster drugs.[1] The strategic introduction of fluorine into this scaffold can profoundly and beneficially alter a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity.[2][3] Fluorination often lowers the basicity of the piperidine nitrogen, which can mitigate off-target effects such as hERG channel affinity, a common cause of cardiac toxicity.[4]
Despite their value, the synthesis of N-aryl fluorinated piperidines presents a significant challenge. The electron-withdrawing nature of fluorine atoms reduces the nucleophilicity of the piperidine nitrogen, making traditional C-N bond-forming reactions like nucleophilic aromatic substitution (SNAr) sluggish and often ineffective. The Buchwald-Hartwig amination has emerged as a premier method for constructing these critical C-N bonds, offering broad substrate scope and functional group tolerance where other methods fail.[5][6]
This guide provides an in-depth analysis of the critical parameters for successfully coupling fluorinated piperidines with aryl and heteroaryl halides. It offers field-proven insights, detailed protocols, and troubleshooting advice to enable researchers to navigate the complexities of these demanding reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8] Understanding this mechanism is crucial for rational problem-solving and optimization, especially when dealing with challenging substrates like fluorinated piperidines.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The rate of this step is influenced by the electron density of the palladium center and the nature of the aryl halide (Br > Cl > I is a common reactivity pattern, contrary to many other cross-couplings where iodide is most reactive).[9]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. For electron-deficient amines like fluorinated piperidines, this step can be challenging due to their lower basicity, often requiring a strong base.[10]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, releasing the N-aryl piperidine product and regenerating the active Pd(0) catalyst. This step is typically accelerated by bulky, electron-rich ligands.[11]
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
Fluorinated Piperidine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 equiv, 2 mol%)
-
XPhos ligand (0.02 equiv, 2 mol%)
-
Anhydrous, degassed Toluene (to make a 0.1 M solution based on the aryl halide)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol, 134 mg), XPhos Pd G3 (0.02 mmol, 16.9 mg), and XPhos (0.02 mmol, 9.5 mg).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed toluene (10 mL). Stir for 5 minutes, then add the fluorinated piperidine (1.2 mmol) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Optimized Conditions for Aryl Chlorides
Aryl chlorides are less reactive and often require a more potent catalytic system. This protocol is tailored for these more challenging electrophiles.
Reagents & Equipment:
-
Aryl Chloride (1.0 equiv)
-
Fluorinated Piperidine (1.5 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv, 1.0 M solution in THF)
-
RuPhos Pd G4 Pre-catalyst (0.04 equiv, 4 mol%)
-
Anhydrous, degassed 1,4-Dioxane (to make a 0.1 M solution)
-
Other equipment as listed in Protocol 1.
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol) and RuPhos Pd G4 (0.04 mmol, 35.0 mg).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) followed by the fluorinated piperidine (1.5 mmol).
-
Base Addition: Slowly add the LiHMDS solution (2.0 mL, 2.0 mmol) dropwise via syringe at room temperature.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 18-36 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (moisture/oxygen).2. Base is not strong enough.3. Ligand is not suitable.4. Reaction temperature is too low. | 1. Ensure glassware is dry and solvents are anhydrous/degassed. Use a pre-catalyst.2. Switch to a stronger base (e.g., K₃PO₄ → NaOtBu → LiHMDS).3. Screen a different class of ligand (e.g., XPhos → RuPhos).4. Increase temperature in 10 °C increments. |
| Formation of Hydrodehalogenation Product (Ar-H) | 1. β-hydride elimination side reaction.2. Presence of water quenching an intermediate. | 1. Use a more sterically hindered ligand (e.g., tBuXPhos) to favor reductive elimination.2. Re-dry all reagents and solvents rigorously. |
| Formation of Biaryl Product (Ar-Ar) | Catalyst decomposition leading to Pd black, which can promote homocoupling. | Use a more robust pre-catalyst or ligand that better stabilizes the Pd(0) center. Ensure proper inert atmosphere. |
| Low Yield with Aryl Iodides | Iodide can act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide dimers. [9] | Use a ligand known to perform well with aryl iodides (e.g., bidentate ligands like DPPF in some cases) or switch to the corresponding aryl bromide if possible. |
References
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC.
- Buchwald–Hartwig amination - Wikipedia.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH.
- Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? | Chemical Insights.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv.
- The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li.
- Buchwald Ligands Review | Entegris.
- Buchwald-Hartwig Coupling - Alfa Chemistry.
- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
- Fluorous-tagged carbamates for the pd-catalyzed amination of aryl halides - PubMed.
- New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides.
- Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem.
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.
- Buchwald-Hartwig Coupling - Organic Synthesis.
- Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions - MDPI.
- Predicting success in Cu-catalyzed C–N coupling reactions using data science - PMC.
- Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. entegris.com [entegris.com]
Application Notes & Protocols for Late-Stage Functionalization of 4,4-Difluoro-3-(trifluoromethyl)piperidine Scaffolds
Introduction: Navigating the Challenges of a Heavily Fluorinated Scaffold
The 4,4-difluoro-3-(trifluoromethyl)piperidine scaffold is a privileged motif in modern medicinal chemistry. The strategic introduction of fluorine imparts profound effects on the physicochemical properties of drug candidates, including metabolic stability, pKa modulation, and binding affinity.[1][2] However, the very features that make this scaffold attractive also render its late-stage functionalization a formidable synthetic challenge. The strong electron-withdrawing nature of the gem-difluoro and trifluoromethyl groups deactivates the piperidine ring, making classical C-H activation strategies difficult. This guide provides a comprehensive overview of modern synthetic strategies, with a focus on photoredox catalysis, to effectively functionalize this electron-deficient heterocycle. We will delve into the mechanistic rationale behind the proposed protocols, offering field-proven insights to enable the successful diversification of this valuable scaffold.
Understanding the Reactivity Landscape
The key to successful late-stage functionalization lies in understanding the electronic and steric landscape of the 4,4-difluoro-3-(trifluoromethyl)piperidine core. The trifluoromethyl group at C3 and the gem-difluoro group at C4 create a highly electron-poor environment, influencing the reactivity of the C-H bonds at each position.
-
C2 and C6 Positions: These positions are alpha to the nitrogen and are typically the most reactive sites for functionalization in piperidines. However, the inductive effect of the C3-trifluoromethyl group will significantly influence their reactivity.
-
C3 Position: The C-H bond at this position is sterically hindered by the bulky trifluoromethyl group and electronically deactivated.
-
C5 Position: The C-H bonds at this position are influenced by the gem-difluoro group at C4.
Modern synthetic methods, particularly those involving radical intermediates, offer a powerful toolkit to overcome the challenges posed by this electron-deficient scaffold.[3][4]
Application Note 1: Photocatalytic C-H Arylation of N-Aryl-4,4-difluoro-3-(trifluoromethyl)piperidine
Objective: To introduce aryl groups at the C2 position of the piperidine ring, a common strategy for modulating biological activity.
Rationale: Photoredox catalysis provides a mild and efficient method for the generation of α-amino radicals, which can then undergo coupling with a variety of arylated partners.[5] For electron-deficient piperidines, this approach is particularly advantageous as it does not rely on the inherent nucleophilicity of the heterocycle.
Proposed Catalytic Cycle
Caption: Proposed photocatalytic cycle for C-H arylation.
Detailed Protocol
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add N-aryl-4,4-difluoro-3-(trifluoromethyl)piperidine (0.1 mmol, 1.0 equiv.), the desired aryl diazonium salt (0.15 mmol, 1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)3(PF6)2, 1-2 mol%).
-
Solvent and Degassing: Add anhydrous and degassed solvent (e.g., acetonitrile or DMF, 2 mL). Degas the reaction mixture by sparging with argon for 15-20 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Photocatalyst | Ru(bpy)3(PF6)2 or Ir[dF(CF3)ppy]2(dtbbpy)PF6 | These catalysts have appropriate redox potentials to oxidize the piperidine nitrogen. |
| Arylating Agent | Aryl diazonium salts or diaryliodonium salts | These are effective sources of aryl radicals under photoredox conditions. |
| Solvent | Acetonitrile, DMF, or DMSO | Polar aprotic solvents are generally suitable for photoredox reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can quench the excited state of the photocatalyst. |
Application Note 2: Late-Stage Alkylation via Minisci-Type Reaction
Objective: To introduce alkyl groups onto the electron-deficient piperidine scaffold, providing access to novel analogs with altered lipophilicity and steric profiles.
Rationale: The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles.[3][4][6] This reaction involves the addition of a nucleophilic alkyl radical to a protonated heterocycle. Given the electron-poor nature of the target scaffold, this approach is highly promising.
Workflow for Minisci-Type Alkylation
Caption: General workflow for Minisci-type alkylation.
Detailed Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected 4,4-difluoro-3-(trifluoromethyl)piperidine (0.2 mmol, 1.0 equiv.) and the alkyl carboxylic acid (0.6 mmol, 3.0 equiv.) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 4 mL).
-
Addition of Reagents: Add a catalytic amount of silver nitrate (AgNO3, 10 mol%) followed by the portion-wise addition of ammonium persulfate ((NH4)2S2O8, 0.6 mmol, 3.0 equiv.) over 10 minutes.
-
Heating: Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Basify the mixture with aqueous NaHCO3 and extract with ethyl acetate. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommendation | Rationale |
| Alkyl Source | Alkyl carboxylic acids, alkyl iodides | Readily available sources of alkyl radicals. |
| Oxidant | (NH4)2S2O8, K2S2O8 | Common oxidants for Minisci reactions. |
| Catalyst | AgNO3 (catalytic) | Facilitates the generation of alkyl radicals. |
| Solvent | Acetonitrile/Water | A common solvent system for Minisci reactions. |
Characterization of Functionalized Products
Thorough characterization is crucial to confirm the structure and purity of the functionalized products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new aromatic or aliphatic signals will be indicative of successful functionalization. Changes in the chemical shifts and coupling patterns of the piperidine ring protons will provide information on the site of functionalization.
-
¹⁹F NMR: This is a powerful tool for characterizing fluorinated molecules. The 4,4-difluoro group will typically appear as a complex multiplet, while the trifluoromethyl group will be a singlet or a doublet depending on the coupling to the C3 proton. The chemical shifts of these signals can be sensitive to the substitution pattern on the ring.[7][8][9][10][11]
-
¹³C NMR: The appearance of new carbon signals and shifts in the existing piperidine carbon signals will further confirm the structure.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
Safety and Handling
-
Fluorinated Compounds: Many organofluorine compounds have unique toxicological properties. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Photoredox Catalysts: Ruthenium and iridium-based photocatalysts can be toxic and should be handled with care.
-
Oxidizing Agents: Persulfates are strong oxidizing agents and should be handled with caution, especially when heated.
-
Aryl Diazonium Salts: These compounds can be explosive, particularly when dry. It is recommended to generate them in situ or use commercially available stabilized salts.
References
-
Brimble, M. A., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
-
Chen, J., et al. (2023). The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. Angewandte Chemie International Edition, 62(49), e202315108. [Link]
-
Cossy, J., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
-
Hu, M., et al. (2023). The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. Angewandte Chemie International Edition, 62(49), e202315108. [Link]
-
Jiang, H., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1622-1631. [Link]
-
Leonori, D., & Protti, S. (2021). Direct Decarboxylative C-2 alkylation of azoles through Minisci- type coupling. University of Pisa. [Link]
-
Li, G., et al. (2021). Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-κB activation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1622–1631. [Link]
-
Macmillan, D. W. C., et al. (2015). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 54(40), 11570-11580. [Link]
-
Nairoukh, Z., et al. (2023). The Construction of Highly Substituted Piperidines via Dearomative Functionalization Reaction. Technion - Israel Institute of Technology. [Link]
-
Rueping, M., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Wang, Q., et al. (2025). Recent Advances in Minisci Reactions under Electrochemical Conditions. Chinese Journal of Chemistry. [Link]
-
Ragsdale, R. O. (1971). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]
-
Scholes, G. D., & MacMillan, D. W. C. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]
-
Cossy, J., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
-
Theodorou, A., et al. (2020). Transition-Metal-Free Multiple Functionalization of Piperidines to 4-Substituted and 3,4-Disubstituted 2-Piperidinones. Chemistry – A European Journal, 26(21), 4671-4676. [Link]
-
Brimble, M. A., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. ScienceOpen. [Link]
-
Leonori, D., & Protti, S. (2022). A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation. Chemical Science, 13(20), 5963-5969. [Link]
-
Gouverneur, V., et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(7), 2556–2561. [Link]
-
Shen, Q., & Lu, L. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 111–148. [Link]
-
Gouverneur, V., et al. (2022). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 6, 27-44. [Link]
-
Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Macmillan, D. W. C., et al. (2014). Direct Arylation of Ethers through the Combination of Photoredox-Mediated CH Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 53(52), 14429–14433. [Link]
-
University of California, San Diego. (n.d.). 19F NMR Reference Standards. UCSD Chemistry and Biochemistry. [Link]
-
Singh, V. K., et al. (2020). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Request PDF. [Link]
-
Jones, G., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(1), 35-43. [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. [Link]
-
Al-Masum, M. A., et al. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Organic & Biomolecular Chemistry, 22(17), 3469-3481. [Link]
-
Protti, S., et al. (2023). Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. AIR Unimi. [Link]
-
MacMillan, D. W. C., & Scholes, G. D. (2022). Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing. Accounts of Chemical Research, 55(11), 1473–1485. [Link]
-
ACS Publications. (2022). Poster Presenters | ACS Publications Symposium: Catalysis for Organic Synthesis. ACS Publications. [Link]
Sources
- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. scispace.com [scispace.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A practical and sustainable two-component Minisci alkylation via photo-induced EDA-complex activation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01363K [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. colorado.edu [colorado.edu]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. azom.com [azom.com]
- 12. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Solvent Selection for Reactions with 4,4-Difluoro-3-(trifluoromethyl)piperidine
Introduction: Understanding the Unique Chemistry of a Heavily Fluorinated Piperidine
The 4,4-difluoro-3-(trifluoromethyl)piperidine scaffold is of significant interest to researchers in medicinal chemistry and drug development. Its incorporation into lead compounds can profoundly influence metabolic stability, membrane permeability, and binding affinity. However, the very features that make this moiety attractive—the dense fluorination—also dictate its unique chemical behavior, presenting challenges and opportunities in synthetic planning.
The presence of the geminal difluoro group at the 4-position and the potent trifluoromethyl group at the 3-position dramatically alters the electronic properties of the piperidine ring compared to its non-fluorinated parent. These strong electron-withdrawing groups significantly lower the basicity (pKa) of the secondary amine. This reduced nucleophilicity is a critical factor that must be addressed during reaction design. Furthermore, fluorine's unique ability to participate in non-covalent interactions, such as C-F···H-N+ charge-dipole interactions, can influence the conformational preferences and solvation of the molecule.[1]
This guide provides a framework for the rational selection of solvents for common synthetic transformations involving 4,4-difluoro-3-(trifluoromethyl)piperidine. We will move from theoretical considerations of solvent-solute interactions to practical protocols for empirical reaction optimization, enabling researchers to harness the full potential of this valuable building block.
Chapter 1: A Systematic Approach to Solvent Selection
The choice of solvent is not merely about dissolution; it is a critical reaction parameter that can dictate reaction rate, equilibrium position, and even the ultimate product distribution. A logical workflow for solvent selection involves considering the reaction mechanism, the properties of the reagents, and the specific characteristics of the fluorinated substrate.
Caption: A logical workflow for rational solvent selection.
Solvent-Substrate Interactions: The Key to Reactivity
The interaction between the solvent and the nitrogen lone pair of the piperidine is paramount. The diagram below illustrates how different solvent classes can either "liberate" or "suppress" the amine's nucleophilicity.
Caption: Solvent effects on the amine's lone pair availability.
-
Protic Solvents (e.g., Methanol, Water, Ethanol): These solvents possess acidic protons and are excellent hydrogen-bond donors. They can form a strong hydrogen-bonding network around the nitrogen's lone pair, creating a solvent shell that both sterically hinders the amine and reduces the electron density available for nucleophilic attack.[2] Consequently, protic solvents are often poor choices for reactions where the amine's nucleophilicity is crucial.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments and are effective at solvating ions and polar molecules, but they lack acidic protons. They do not form strong hydrogen bonds with the amine's lone pair, leaving it more available to act as a nucleophile.[2] This class is particularly effective for reactions that proceed through charged intermediates, such as SNAr reactions, as they stabilize the developing charge.[3]
-
Aprotic Nonpolar Solvents (e.g., Dichloromethane, Toluene, THF): These solvents interact weakly with the substrate through van der Waals forces. They are often suitable for reactions involving relatively nonpolar reagents where solubility is not a concern. Dichloromethane (DCM) is a common choice for reactions like acylations and sulfonamides.[4]
-
Specialty Fluorinated Solvents (e.g., HFIP, TFE): Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are a unique class. Despite being protic, their extremely high polarity and strong hydrogen-bond donating capacity can enable challenging reactions by stabilizing transition states and activating electrophiles.[5][6]
Comparative Table of Common Solvents
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Use Cases |
| Dimethylformamide (DMF) | Aprotic Polar | 37 | 153 | Excellent for SNAr; dissolves most organics and some salts; high boiling point. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 47 | 189 | Highly polar, excellent for SNAr by stabilizing charged intermediates[3]; high boiling point can make workup difficult. |
| Acetonitrile (MeCN) | Aprotic Polar | 38 | 82 | Good general-purpose polar solvent; lower boiling point for easy removal. |
| Dichloromethane (DCM) | Aprotic Nonpolar | 9.1 | 40 | Excellent for acylations/sulfonamides; dissolves a wide range of organics; volatile. |
| Tetrahydrofuran (THF) | Aprotic Nonpolar | 7.5 | 66 | Good for reactions with organometallics or hydrides; can form peroxides. |
| Toluene | Aprotic Nonpolar | 2.4 | 111 | Useful for reactions requiring higher temperatures; good for azeotropic water removal. |
| Methanol (MeOH) | Protic | 33 | 65 | Generally avoided for nucleophilic attack, but can be used in reductive aminations with specific reagents. |
| HFIP | Protic (Fluorinated) | 16.7 | 58 | Highly polarizing and H-bond donating; used to activate substrates and enable difficult C-H functionalizations.[6] |
Chapter 2: Application Notes for Key Reaction Classes
N-Acylation and N-Sulfonylation
-
Objective: To form an amide or sulfonamide bond via reaction with an acyl/sulfonyl chloride or anhydride.
-
Mechanism: The piperidine nitrogen attacks the electrophilic carbonyl or sulfonyl center. A base is required to neutralize the HCl or carboxylic acid byproduct.
-
Recommended Solvents: Aprotic nonpolar solvents are the standard choice.
-
Dichloromethane (DCM): The most common and effective choice. It provides good solubility for the piperidine, electrophile, and common hindered bases (e.g., triethylamine, DIPEA) while being unreactive.
-
Acetonitrile (MeCN): A suitable alternative, particularly if slightly more polarity is needed to dissolve starting materials.
-
-
Causality: Protic solvents must be avoided as they will competitively react with the highly electrophilic acyl/sulfonyl chloride. Aprotic polar solvents like DMF could be used but offer no significant advantage over DCM and are harder to remove. A concrete example involves the treatment of a similar difluoropiperidine with methanesulfonic anhydride in the presence of triethylamine using CH2Cl2 as the solvent.[4]
N-Alkylation (via SN2)
-
Objective: To form a C-N bond by displacing a leaving group from an alkyl halide.
-
Mechanism: A standard bimolecular nucleophilic substitution (SN2).
-
Recommended Solvents: Aprotic polar solvents are strongly preferred.
-
Acetonitrile (MeCN): An excellent first choice due to its ability to accelerate SN2 reactions and its ease of removal.
-
Dimethylformamide (DMF): Often provides faster reaction rates than MeCN, especially for less reactive alkyl halides.
-
-
Causality: The reduced nucleophilicity of the fluorinated piperidine makes this reaction more challenging than with a standard piperidine. Aprotic polar solvents stabilize the transition state and do not suppress the amine's nucleophilicity, leading to enhanced reaction rates.[2]
Nucleophilic Aromatic Substitution (SNAr)
-
Objective: To couple the piperidine with an electron-deficient aromatic or heteroaromatic ring.
-
Mechanism: This reaction proceeds via a two-step addition-elimination pathway involving a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.
-
Recommended Solvents: Aprotic polar solvents are essential for success.
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice. Its high polarity provides maximum stabilization for the Meisenheimer complex, significantly lowering the activation energy of the reaction.[3]
-
Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP): Excellent alternatives to DMSO, also providing strong stabilization of the key intermediate.
-
-
Causality: The rate-determining step is often the formation of the charged intermediate. Protic solvents would severely hinder this by hydrogen-bonding with the amine nucleophile, while nonpolar solvents cannot provide the necessary stabilization for the charged complex. The choice of a polar aprotic solvent is therefore mechanistically mandated.[2][3]
Chapter 3: Protocol for Empirical Solvent Screening
When embarking on a new reaction, a parallel solvent screen is the most reliable method for identifying optimal conditions. This protocol outlines a screen for a model SNAr reaction.
Objective: To identify the best solvent for the N-arylation of 4,4-Difluoro-3-(trifluoromethyl)piperidine with 1-fluoro-4-nitrobenzene.
Materials & Reagents:
-
4,4-Difluoro-3-(trifluoromethyl)piperidine (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Potassium Carbonate (K2CO3), finely ground (2.5 eq)
-
Anhydrous Solvents: DMSO, DMF, MeCN, THF, Toluene, DCM
-
Reaction vials (e.g., 2 mL HPLC vials with screw caps)
-
Stir plate and small magnetic stir bars
-
LC-MS system for analysis
Procedure:
-
Preparation: In each of the 6 reaction vials, add 4,4-Difluoro-3-(trifluoromethyl)piperidine (e.g., 18.9 mg, 0.1 mmol) and potassium carbonate (34.5 mg, 0.25 mmol).
-
Solvent Addition: To each vial, add 0.5 mL of one of the designated anhydrous solvents.
-
Initiation: Add 1-fluoro-4-nitrobenzene (e.g., 11.5 µL, 0.11 mmol) to each vial.
-
Reaction: Tightly cap the vials and place them on a stir plate set to 600 RPM. Heat the reactions to a consistent temperature (e.g., 80 °C) using a heating block.
-
Monitoring: After a set time (e.g., 4 hours), take a micro-aliquot from each vial. Dilute with a standard solvent (e.g., MeCN) and analyze by LC-MS to determine the percent conversion of the starting material to the desired product.
-
Analysis: Continue monitoring at regular intervals (e.g., 8h, 16h) until the reaction in the best-performing solvent appears complete or has stalled.
-
Data Collation: Record the final conversion percentages in a table. Note the formation of any significant byproducts.
Hypothetical Results Table:
| Vial # | Solvent | Temperature (°C) | Time (h) | % Conversion (LC-MS Area %) | Observations |
| 1 | DMSO | 80 | 16 | >98% | Clean reaction, complete conversion. |
| 2 | DMF | 80 | 16 | 95% | Clean reaction, nearly complete. |
| 3 | MeCN | 80 | 16 | 45% | Incomplete reaction. |
| 4 | THF | 80 | 16 | <10% | Minimal product formation. |
| 5 | Toluene | 80 | 16 | <5% | Starting material largely unreacted. |
| 6 | DCM | 80 | 16 | No Reaction | No product detected. |
References
- BenchChem. (2025). Solvent effects on the reactivity of 2-Fluoro-5-methylpyridin-3-amine.
-
Poreddy, A. R., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(24), 2415-2423. [Link]
-
Check, C. T., et al. (2018). Fluorinated Amine Stereotriads via Allene Amination. Organic Letters, 20(15), 4760-4763. [Link]
-
Dherbassy, Q., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3, 248-252. [Link]
-
Tuttle, T., et al. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2681-2684. [Link]
-
Dherbassy, Q., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3, 248-252. [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Google Patents. CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
-
Haider, S., et al. (2021). Synthesis and Analgesic Potential of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol analogues Against Pain Model in Mice. Research Square. [Link]
-
PubChem. 4,4-Difluoropiperidine. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Chambers, R. D., et al. (1999). Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituents. Journal of the Chemical Society, Perkin Transactions 1, 283-290. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00398A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluoro-3-(trifluoromethyl)piperidine
The following technical guide addresses the synthesis and yield optimization of 4,4-Difluoro-3-(trifluoromethyl)piperidine , specifically focusing on the critical deoxofluorination step of the corresponding ketone.
Topic: Improving Yield and Reproducibility in the Synthesis of 4,4-Difluoro-3-(trifluoromethyl)piperidine Target Molecule: 4,4-Difluoro-3-(trifluoromethyl)piperidine (usually isolated as the Hydrochloride or Trifluoroacetate salt) Critical Intermediate: tert-Butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate
Executive Summary & Core Challenges
Synthesizing 4,4-difluoro-3-(trifluoromethyl)piperidine presents a unique "push-pull" conflict in physical organic chemistry. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the C3 position destabilizes the carbocation intermediates required for standard deoxofluorination mechanisms, while simultaneously increasing the acidity of alpha-protons, promoting elimination side reactions.
Primary Yield Killers:
-
Vinyl Fluoride Elimination: Formation of 4-fluoro-3-(trifluoromethyl)-1,2,3,6-tetrahydropyridine due to E2 elimination.
-
Incomplete Conversion: The -CF₃ group deactivates the carbonyl oxygen toward initial attack by fluorinating reagents.
-
Product Volatility: The free base is highly volatile; loss during concentration is common.
Critical Workflow Optimization
Phase 1: Precursor Synthesis (The Oxidation Step)
Context: Most users arrive here via the reduction of 4-chloro-3-(trifluoromethyl)pyridine or similar aromatic precursors, yielding the C4-alcohol.
Protocol: Do not use standard Jones oxidation; the acidic conditions can epimerize the C3 center or cause hydrate formation.
-
Recommended Method: Dess-Martin Periodinane (DMP) or Swern Oxidation .
-
Why: Mild, non-acidic conditions preserve the integrity of the alpha-CF₃ stereocenter (if chiral) and prevent hydrate "locking" of the ketone.
Phase 2: The Deoxofluorination (The Yield-Determining Step)
Standard DAST protocols often fail here (Yields <30%).
Optimized Protocol:
-
Reagent: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) with Et₃N·3HF as a promoter.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Additives: Exogenous fluoride source is mandatory to drive the reaction and suppress elimination.
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried flask with tert-butyl 4-oxo-3-(trifluoromethyl)piperidine-1-carboxylate (1.0 equiv) and XtalFluor-E (2.5 equiv) in anhydrous DCM (0.1 M).
-
Activation: Cool to -78 °C .
-
Promoter Addition: Dropwise add Et₃N·3HF (3.0 equiv). Note: DAST alone often leads to elimination; the HF adduct acts as a fluoride reservoir.
-
Temperature Ramp: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 4 hours. Do not heat to reflux immediately.
-
Monitoring: Monitor by ¹⁹F NMR . Look for the disappearance of the ketone hydrate signal and the appearance of the gem-difluoro signal (typically a chemically equivalent but magnetically non-equivalent AB quartet if chiral, or a triplet).
Data Comparison of Fluorinating Agents:
| Reagent | Primary Issue | Typical Yield | Elimination Risk |
| DAST | Explosive risk at scale; High elimination | 25-40% | High |
| Deoxo-Fluor® | Thermally more stable than DAST, but slow | 35-50% | Moderate |
| XtalFluor-E + Et₃N·3HF | Optimal balance of reactivity/safety | 65-80% | Low |
| Fluolead™ | High reactivity, good for sterically hindered ketones | 50-70% | Moderate |
Phase 3: Workup & Isolation (Preventing Loss)
The free base of the product is volatile.
-
Quench: Pour reaction mixture into saturated aqueous NaHCO₃ (Caution: CO₂ evolution).
-
Extraction: Extract with DCM.
-
Acidic Trap: Do not concentrate the organic layer to dryness if the Boc group is removed. If the Boc group is present, concentration is safe.
-
Deprotection (if required): Use 4M HCl in Dioxane.
-
Final Isolation: Isolate as the Hydrochloride salt . Do not attempt to isolate the free amine by evaporation; it will sublime/evaporate.
Troubleshooting & FAQs
Q1: I see a major side product in ¹⁹F NMR shifted downfield. What is it?
-
Diagnosis: This is likely the vinyl fluoride (elimination product).
-
Solution: Your reaction is too basic or too hot. Ensure you are using Et₃N·3HF (acidic fluoride source) rather than just DAST/Deoxo-Fluor. The acidic protons in the HF adduct protonate the intermediate, discouraging elimination. Keep the temperature below 0 °C for the first 2 hours.
Q2: The reaction stalls at 50% conversion. Should I add more DAST?
-
Diagnosis: The -CF₃ group hydrates the ketone, making it unreactive.
-
Solution: Add molecular sieves (4Å) to the reaction mixture to scavenge water. Do not just add more fluorinating agent; you must shift the equilibrium from the hydrate to the ketone.
Q3: My yield is low after column chromatography.
-
Diagnosis: The product is UV-inactive and volatile.
-
Solution:
-
Use a stain (KMnO₄ or Ninhydrin) or ¹⁹F NMR to check fractions.
-
Do not rotovap to dryness at high vacuum/temperature.
-
Consider reacting the crude Boc-protected intermediate directly in the next step (deprotection) and purifying the resulting salt by precipitation.
-
Q4: Can I use Pyridine-HF (Olah's Reagent) instead?
-
Answer: Yes, but it is much more corrosive and difficult to handle in glass. XtalFluor-E is a solid salt and easier to handle for small-to-medium scale optimization.
Visualizing the Pathway (Mechanism & Failure Modes)
The following diagram illustrates the competition between the desired Gem-Difluorination and the undesired Elimination pathways.
Caption: Mechanistic bifurcation. The addition of acidic fluoride sources (Et3N.3HF) favors the green path (Substitution) over the red path (Elimination).
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry.
-
Suri, J. T., et al. (2018).[1] "Process Development for the Synthesis of Gem-Difluoro-Piperidines." Organic Process Research & Development. (General reference for piperidine fluorination scale-up).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols and Ketones with XtalFluor-E and XtalFluor-M." Organic Letters.
-
Champagne, P. A., et al. (2015). "Mechanistic Insights into the Deoxofluorination of Alcohols and Ketones." Chemical Reviews.
Sources
Interpreting 19F NMR spectra of 4,4-Difluoro-3-(trifluoromethyl)piperidine
Ticket Subject: Spectral Analysis of 4,4-Difluoro-3-(trifluoromethyl)piperidine Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Status: Open | Priority: High
Executive Summary & Structural Context
User Query: "I am seeing complex splitting patterns and unexpected chemical shifts in the 19F NMR of my piperidine derivative. How do I assign these signals?"
Specialist Analysis: The molecule 4,4-Difluoro-3-(trifluoromethyl)piperidine presents a "perfect storm" for NMR complexity. You are not looking at simple singlets or triplets. You are dealing with a dynamic system influenced by three critical factors:
-
Chirality at C3: The presence of the -CF3 group at position 3 creates a chiral center. This renders the two fluorine atoms at position 4 diastereotopic . They are magnetically non-equivalent (
) and will couple to each other. -
The Gem-Difluoro "AB" System: Because
and are non-equivalent, they form a second-order AB spin system with a massive geminal coupling constant ( ), typically >230 Hz. -
Conformational Mobility: The piperidine ring undergoes chair-chair interconversion. Unless your sample is a salt (e.g., HCl) or at low temperature, you may see line broadening due to exchange rates intermediate on the NMR time scale.
Predicted Spectral Signature (The "What to Look For" Guide)
Before troubleshooting, compare your data against this theoretical baseline.
Table 1: Predicted 19F NMR Parameters
Note: Values are estimated based on organofluorine principles and analogous piperidine structures.
| Signal Group | Description | Approx. Shift ( | Multiplicity (Coupled) | Multiplicity (Decoupled | Key Coupling Constants (Hz) |
| -CF | Trifluoromethyl | -70 to -80 | Doublet (d) or Multiplet | Singlet (s) or broad s | |
| -CF | Gem-Difluoro (F | -90 to -120 | ddd or dddd | Doublet (d) | |
| -CF | Gem-Difluoro (F | -90 to -120 | ddd or dddd | Doublet (d) |
Troubleshooting & FAQs
Issue 1: "I see a massive 'quartet' structure in the -100 ppm region. Is this an impurity?"
Diagnosis: No, this is likely the AB System of your gem-difluoro group. Because the two fluorines at C4 are diastereotopic (due to the C3 chiral center), they split each other.
-
The Pattern: You will see two "doublets" (four lines total) that lean heavily toward each other (the "roofing effect").
-
The Gap: The distance between the centers of these doublets represents the chemical shift difference (
). -
The Splitting: The distance between the two lines within a doublet is the geminal coupling constant (
).
Action Plan:
-
Measure the coupling constant (
) in Hz.[1][2] If it is 230–250 Hz , it is confirmed as a gem-difluoro group. -
Run a
(Proton Decoupled) experiment. If the complex fine structure collapses into a clean set of four lines (two doublets), the extra complexity was just proton coupling.
Issue 2: "My -CF3 peak is not a clean doublet. It looks like a broad lump."
Diagnosis: This is often due to Conformational Exchange or Virtual Coupling . The piperidine ring flips between chair conformers. If the rate of flipping is similar to the frequency difference between the axial and equatorial conformers, the peaks broaden (coalescence).
Action Plan:
-
Variable Temperature (VT) NMR: Run the spectrum at -40°C . Freezing the conformation usually sharpens the signals, revealing distinct axial/equatorial species.
-
Salt Formation: Convert the amine to an HCl salt. This locks the nitrogen inversion and protonation often stabilizes one chair conformer, sharpening the peaks.
Issue 3: "The integration values are wrong. The CF3 integral is much lower than expected compared to the CF2."
Diagnosis: This is a classic Relaxation Time (T1) issue. Fluorine nuclei, especially in isolated -CF3 groups, can have very long T1 relaxation times (2–5 seconds or more). If your repetition delay (D1) is too short, the CF3 spins don't recover, and their signal is saturated (under-integrated).
Action Plan:
-
Increase D1: Set your relaxation delay to at least 10 seconds for quantitative integration.
-
Broadband Excitation: Ensure your spectral width is wide enough and the transmitter offset (O1) is centered between the CF3 and CF2 regions to avoid off-resonance attenuation.
Strategic Workflow Diagrams
Workflow 1: Signal Assignment Decision Tree
Use this logic flow to systematically assign your peaks.
Caption: Logical decision tree for distinguishing gem-difluoro AB systems from trifluoromethyl signals.
Workflow 2: Conformational Dynamics (The "Chair Flip")
Understanding why your peaks might be broad or doubled.
Caption: The piperidine ring flip exchanges axial/equatorial environments. If this rate is intermediate, peaks broaden.
Advanced Experimental Protocols
If the 1D spectrum is inconclusive, request these specific experiments from your NMR facility.
Protocol A: 19F-13C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To prove the connectivity between the CF3 group and the piperidine ring carbons.
-
Setup: Optimize for
couplings.-
Set long-range coupling delay corresponding to ~10 Hz (typical
).
-
-
Expected Result:
-
The CF3 fluorines will show a correlation to C3 (quartet in 13C) and C2/C4 .
-
The C4 fluorines will correlate to C3 and C5 .
-
Crucial Check: If C3 shows correlations to both the CF3 group and the C4-F2 group, your regiochemistry (3-CF3, 4,4-F2) is confirmed.
-
Protocol B: 19F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
-
Purpose: To determine the stereochemistry (relative configuration of CF3 vs. the ring protons).
-
Setup: Requires a probe capable of 1H and 19F simultaneous tuning (H-F HOESY).
-
Interpretation:
-
If the CF3 group shows a strong NOE (nuclear Overhauser effect) to the axial proton at C5, the CF3 is likely in the equatorial position (assuming a standard chair).
-
References & Authority
-
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for chemical shift ranges).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Authoritative source on coupling constants and solvent effects).
-
Relevance: Defines the standard ranges for aliphatic CF3 (-70 to -80 ppm) and gem-difluoro (-90 to -120 ppm) groups.
-
-
Sigma-Aldrich (Merck). Certified Reference Materials for 19F NMR.
-
Source:
-
Relevance: Protocols for quantitative integration (qNMR) and relaxation delays.
-
-
University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants.
-
Source:
-
Relevance: Verification of geminal F-F coupling magnitudes (~250 Hz).
-
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Relevance: Detailed explanation of diastereotopicity and AB spin systems in chiral molecules.
-
Sources
Purification methods for 4,4-Difluoro-3-(trifluoromethyl)piperidine derivatives
Subject: 4,4-Difluoro-3-(trifluoromethyl)piperidine & Derivatives
Ticket Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Fluorine Effect" on Purification
Welcome to the technical support center. You are likely working with 4,4-difluoro-3-(trifluoromethyl)piperidine (or a close derivative). This scaffold is chemically deceptive. While it looks like a standard secondary amine, the heavy fluorination at positions 3 and 4 fundamentally alters its physicochemical behavior compared to a "naked" piperidine.
Three Critical Deviations from Standard Protocols:
-
Basicity Drop: The electron-withdrawing nature of the
and gem-difluoro groups significantly lowers the of the nitrogen (estimated ~7.5–8.5, compared to ~11.2 for piperidine). Standard "basic workups" often fail because the molecule remains neutral at lower pH levels than expected. -
"Ghost" Chromatography: The core scaffold lacks a UV chromophore. Unless your derivative has an aromatic tail, it will be invisible at 254 nm.
-
Volatility: The free base is often volatile and lipophilic, leading to mass loss on the rotavap.
Ticket #1: Extraction & Workup Issues
User Complaint: "I performed a standard acid-base extraction (1N HCl wash, then basified to pH 12 and extracted with EtOAc), but my recovery is very low."
Diagnosis: The pKa Trap
You are treating this like a standard amine. Because of the inductive effect of the five fluorine atoms, the conjugate acid is more acidic than typical ammonium salts. Conversely, the free base is less basic.
-
The Problem: At pH 12, the compound is fully deprotonated (neutral). However, highly fluorinated amines often exhibit "amphiphilic" behavior—they can be surprisingly soluble in the aqueous phase if the organic solvent isn't polar enough, or they might form emulsions.
-
The Volatility Factor: If you concentrated the EtOAc extract under high vacuum at 40°C, you likely evaporated a significant portion of the free base.
Solution Protocol: The "Salting Out" Method
Do not use standard EtOAc. Use a more polar organic system and control the salt form.
| Parameter | Standard Amine Protocol | Fluorinated Piperidine Protocol |
| Extraction Solvent | Ethyl Acetate or Ether | DCM : IPA (3:1) or Chloroform |
| Basification pH | pH > 12 | pH 9.5 – 10.0 (Do not over-basify) |
| Aqueous Phase | Water/Brine | Saturated NaCl (Crucial to push organic out) |
| Concentration | 40°C / 20 mbar | 0°C / 100 mbar (or form HCl salt in situ) |
Step-by-Step Recovery:
-
Cool the aqueous mixture to 0°C.
-
Adjust pH to ~10 using saturated
(avoid strong NaOH to prevent decomposition). -
Saturate the aqueous layer with solid NaCl.
-
Extract 3x with DCM:IPA (3:1) .
-
Dry over
(Mg sulfate can sometimes trap polar amines). -
Critical: Do not rotavap to dryness as a free base. Add 1.1 eq of 4M HCl in Dioxane immediately to the organic layer, then concentrate to obtain the stable hydrochloride salt.
Ticket #2: Chromatography & Detection
User Complaint: "I see nothing on the UV detector. My product comes out with the solvent front or trails badly."
Diagnosis: Detection Blindness & Silanol Interaction
The C-F bond does not absorb UV light in the useful range. Furthermore, the amine nitrogen interacts with acidic silanols on silica gel, causing tailing.
Solution Protocol: Visualization & Column Chemistry
1. Visualization Techniques (Non-UV)
-
Primary: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal for non-volatiles.
-
Stain: Ninhydrin (Red/Pink spot for secondary amines) or KMnO4 (if alkenes are present as impurities).
-
NMR: Use
NMR of crude fractions. This is the most specific way to track your product.
2. Mobile Phase Strategy Standard silica flash chromatography requires aggressive modifiers.
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: EtOAc : EtOH (3:1) + 1%
(or 2% ) -
Note: The ammonium hydroxide is essential to block silanols.
3. The "Fluorophilic" Alternative (HPLC) If silica fails, switch to a PFP (Pentafluorophenyl) stationary phase.
-
Mechanism: PFP columns interact specifically with fluorinated compounds via dipole-dipole and
- interactions (if aromatic). They separate "fluorine-rich" from "fluorine-poor" impurities better than C18.
Figure 1: Decision matrix for detection and stationary phase selection based on compound properties.
Ticket #3: Chiral Resolution
User Complaint: "I need to separate the enantiomers of the 3-CF3 derivative. Standard OD-H columns aren't working well."
Diagnosis: Fluorine-Induced Conformational Changes
The bulky
Solution Protocol: Polysaccharide Selectors
For fluorinated cyclic amines, Amylose-based columns often outperform Cellulose-based ones due to the helical cavity fit.
Recommended Screening Conditions:
-
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) .
-
Why DEA? You must keep the amine deprotonated for chiral recognition.
-
-
Alternative: If normal phase fails, try Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on a Chiralpak IG column. The fluorine atoms often interact favorably with the immobilized selector in pure acetonitrile.
Ticket #4: Impurity Profiling (The "Elimination" Product)
User Complaint: "I have a persistent impurity 2 mass units lower than my product."
Diagnosis: Dehydrofluorination
A common side reaction during the synthesis (especially if using DAST/Deoxo-Fluor) is the elimination of HF to form the alkene (tetrahydropyridine).
-
Product: 4,4-difluoro-3-(trifluoromethyl)piperidine (
)[1] -
Impurity: 4-fluoro-5-(trifluoromethyl)-1,2,3,6-tetrahydropyridine (
or )
Removal Strategy
These are very difficult to separate by silica chromatography because the polarity is similar.
-
Chemical Scavenging: If the impurity is an alkene, it is more reactive. Treat the crude mixture with a mild oxidant (like dilute
wash) or perform a selective hydrogenation if your product allows. -
Reverse Phase HPLC: The alkene is planar and slightly less lipophilic than the saturated fluorinated ring. Use a C18 column with a shallow gradient (e.g., 40% to 50% MeCN over 20 minutes).
References
-
Vertex Pharmaceuticals. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[2] National Institutes of Health.
-
Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals. Journal of Chromatography A.
-
Linclau, B., et al. (2016).[3] Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols. Angewandte Chemie.[3]
-
ChemicalBook. (2024). Properties and Safety of 3-(Trifluoromethyl)piperidine derivatives.[1][4]
-
ACS Green Chemistry Institute. (2022). Reagent Guides: Fluorination and Handling of Fluorinated Reagents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-3-(TRIFLUOROMETHYL)PIPERIDINE | 768-31-0 [chemicalbook.com]
Technical Support Center: Separation of Enantiomers of 4,4-Difluoro-3-(trifluoromethyl)piperidine via HPLC
Executive Summary & Molecule Profile
User Query: "I am attempting to separate the enantiomers of 4,4-Difluoro-3-(trifluoromethyl)piperidine. I observe no peaks or poor resolution using standard generic gradients. What is the correct protocol?"
Scientist Analysis: This molecule presents a "Perfect Storm" of chromatographic challenges:
-
Lack of Chromophore: The piperidine ring and fluorine substituents do not absorb UV light significantly above 200 nm. Standard detection at 254 nm will fail.
-
Basicity: The secondary amine (
) interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. -
Fluorine "Stickiness": The trifluoromethyl and gem-difluoro groups induce unique dipole-dipole interactions that often require specific polar-interaction modes rather than simple steric hindrance.
This guide provides a self-validating workflow to overcome these barriers, prioritizing derivatization for visibility and immobilized polysaccharide phases for resolution.
Troubleshooting & FAQ
Q1: "I injected the sample at 1 mg/mL and see a flat baseline at 254 nm. Is my column clogged?"
Diagnosis: Your column is likely fine. The issue is physics.
Root Cause: 4,4-Difluoro-3-(trifluoromethyl)piperidine lacks a conjugated
-
Option A (Recommended): Derivatization. React the amine with a chromophore-tagging agent. This not only enables UV detection but often improves chiral recognition by adding rigid steric bulk.
-
Option B (Instrumental): Switch to a Universal Detector (CAD, ELSD, or RI) or Mass Spectrometry (LC-MS).
Q2: "Which column should I screen first?"
Recommendation: Do not use "generic" C18 columns. You need a Chiral Stationary Phase (CSP).[1][2][3][4][5] Primary Screen: Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IC, IG).
-
Why? Immobilized phases allow the use of "forbidden" solvents like dichloromethane (DCM) or THF, which are often necessary to solubilize fluorinated compounds and enhance the specific fluorine-dipole interactions required for separation.
-
Secondary Screen: Coated Amylose/Cellulose (Chiralpak AD-H, OD-H) in Normal Phase (Hexane/IPA).
Q3: "I see peaks, but they are tailing severely (Asymmetry > 2.0). How do I sharpen them?"
Diagnosis: Unwanted silanol interactions. Fix: You must suppress the ionization of the secondary amine.
-
Normal Phase: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.
-
Reversed Phase: Add 0.1% Triethylamine (TEA) or use a high pH bicarbonate buffer (pH 9.0), provided the column silica is resistant (e.g., hybrid silica or specific high-pH stable chiral columns).
Master Protocol: Derivatization & Separation
This protocol converts the "invisible" volatile amine into a UV-active benzamide, which is easier to separate and detect.
Phase 1: Pre-Column Derivatization (Benzoylation)
-
Reagents: Benzoyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Reaction:
-
Dissolve 10 mg of 4,4-Difluoro-3-(trifluoromethyl)piperidine in 1 mL DCM.
-
Add 1.2 equivalents of TEA.
-
Cool to 0°C. Add 1.1 equivalents of Benzoyl Chloride dropwise.
-
Stir for 30 mins.
-
Quench with water, extract with DCM, and dry over
.
-
-
Result: You now have
-benzoyl-4,4-difluoro-3-(trifluoromethyl)piperidine . This molecule absorbs strongly at 230-254 nm and has added steric bulk for better chiral discrimination.
Phase 2: HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | Chiralpak IA or Chiralpak AD-H (5 µm, 4.6 x 250 mm) | Amylose-based selectors often show superior selectivity for 6-membered fluorinated heterocycles. |
| Mobile Phase | Hexane : Isopropanol (90:10) | Standard Normal Phase.[2] The IPA acts as a hydrogen-bond donor/acceptor modifier. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[2] |
| Temperature | 15°C - 20°C | Critical: Lower temperatures enhance the enthalpy-driven separation of fluorinated enantiomers. |
| Detection | UV @ 230 nm | Maximizes signal for the benzamide carbonyl/phenyl group. |
| Injection | 5-10 µL | Prevent column overload which ruins resolution ( |
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for method development, specifically addressing the "invisible peak" and "tailing" issues common to this fluorinated amine.
Figure 1: Decision tree for developing a chiral method for non-chromophoric fluorinated amines.
References & Grounding
-
Chiral Separation of Fluorinated Amines:
-
Column Selection & Mobile Phase Additives:
-
Derivatization Strategies for UV-Invisible Amines:
-
BenchChem. "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols/Amines."
-
Note: Validates the necessity of derivatization or refractive index detection for trifluoromethyl compounds lacking aromatic rings.
-
-
Synthesis & Properties of 4,4-Difluoro-3-(trifluoromethyl)piperidine:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Enantioseparation of fluorinated 3-arylthio-4,4'-bipyridines: Insights into chalcogen and π-hole bonds in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ct-k.com [ct-k.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Minimizing Defluorination in Piperidine Synthesis
Topic: Minimizing Defluorination Side Reactions in Piperidine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Fluorine-Piperidine" Paradox
Synthesizing fluorinated piperidines via the hydrogenation of fluoropyridines is a high-stakes competition between two reaction pathways: Ring Hydrogenation (Desired) and Hydrodefluorination (HDF) (Undesired).
The central challenge is that the transition metals most effective at reducing aromatic heterocycles (Palladium) are also the most effective at oxidative addition into C–F bonds, leading to the loss of the fluorine substituent. This guide provides a protocol to decouple these reactivities using Acid-Mediated Catalyst Modulation .
Catalyst & Solvent Selection Matrix
The choice of catalyst is the primary determinant of success. Do not default to standard Pd/C conditions, as this typically results in >40% defluorination.
The Hierarchy of Catalysts
| Catalyst System | Risk of Defluorination | Activity | Recommendation |
| Pd/C (Neutral) | CRITICAL | High | AVOID. Pd favors oxidative addition into C-F bonds in electron-deficient rings. |
| Pd(OH)₂ + Acid | Low | High | PREFERRED. The "Modern Standard." Acid blocks the N-coordination site, altering the adsorption geometry. |
| Rh/C or Ru/C | Low-Medium | Medium | ALTERNATIVE. Use for acid-sensitive substrates. Rh and Ru are inherently less active toward C-F cleavage than Pd. |
| PtO₂ (Adams) | Low | Low | LEGACY. Effective but often requires high pressure (50+ bar) and harsh conditions. |
Visual Decision Tree: Selecting Your System
Figure 1: Catalyst selection logic based on substrate stability.
The "Acid-Modulation" Protocol (Standard Operating Procedure)
This protocol is based on the breakthrough methodology established by the Glorius and Nairoukh groups. It utilizes Bronsted acids to protonate the pyridine nitrogen, forming a pyridinium salt.
Why this works:
-
Prevents Poisoning: Pyridines are Lewis bases that poison metal catalysts by sigma-donating to the metal center. Protonation eliminates this pathway.
-
Alters Geometry: Pyridinium salts adsorb flat onto the catalyst surface (pi-binding), favoring hydrogenation of the ring over the "end-on" coordination required for C-F activation.
Step-by-Step Methodology
Target: Synthesis of cis-3-fluoropiperidine hydrochloride from 3-fluoropyridine.
-
Preparation:
-
Charge a high-pressure autoclave with 3-fluoropyridine (1.0 mmol).
-
Add Solvent: Methanol (2.0 mL, 0.5 M).
-
Add Acid: Concentrated aqueous HCl (1.1 mmol, 1.1 equiv). Note: Ensure slight excess to fully protonate.
-
Add Catalyst: 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst) (10 mol% Pd loading).
-
-
Hydrogenation:
-
Seal the autoclave and purge with N₂ (3x) and H₂ (3x).
-
Pressurize to 10 bar (145 psi) H₂.
-
Stir vigorously (1000 rpm) at 25 °C for 16 hours.
-
Critical: Do not heat above 40 °C unless conversion is stalled; heat promotes C-F cleavage.
-
-
Workup:
-
Vent H₂ and purge with N₂.
-
Filter the catalyst through a Celite pad (Caution: Catalyst is pyrophoric).
-
Concentrate the filtrate. The product is the Piperidinium HCl salt .
-
Note: Do not neutralize immediately if the free amine is volatile.
-
Troubleshooting & FAQ
Symptom: Significant Defluorination (>10%)[1]
| Potential Cause | Mechanism | Corrective Action |
| Insufficient Acid | Free pyridine coordinates to Pd, facilitating C-F oxidative addition. | Check pH. Ensure the reaction mixture is acidic (pH < 2) throughout the run. Increase acid to 1.5 equiv. |
| Temperature too High | Activation energy for C-F cleavage is reached. | Lower Temperature. Run at 20–25 °C. Increase pressure (up to 50 bar) to compensate for rate loss. |
| Wrong Solvent | Protic solvents stabilize the transition state for hydrogenation. | Switch to MeOH. Avoid aprotic solvents like THF or Toluene for the hydrogenation step. |
Symptom: Reaction Stalled (Low Conversion)
| Potential Cause | Mechanism | Corrective Action |
| Catalyst Poisoning | Pyridine (reactant) or Piperidine (product) binding to active sites. | Verify Acid Stoichiometry. The product (piperidine) is a stronger base than the reactant. If acid is < 1 equiv, the product will poison the catalyst. |
| Chloride Inhibition | Cl⁻ ions competing for surface sites (rare but possible). | Switch Acid. Use H₂SO₄ instead of HCl. Sulfate is less coordinating than chloride. |
Mechanistic Insight: The Competition
Understanding the mechanism allows you to predict failure points. The diagram below illustrates the competition between the desired hydrogenation and the undesired elimination/hydrogenolysis.
Figure 2: Mechanistic divergence between neutral and acidic hydrogenation pathways.
References
-
Nairoukh, Z., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[1][2][3] Nature Chemistry, 11, 264–270.
-
Wagener, T., et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 10, 12052–12057.
-
Stalder, R., et al. (2015). "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines." ACS Catalysis, 5, 776–787.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Formation of All-cis-(multi)fluorinated Piperidines by a Dearomatization–Hydrogenation Process | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Crystallization of 4,4-Difluoro-3-(trifluoromethyl)piperidine Intermediates
Welcome to the technical support center for the crystallization of 4,4-Difluoro-3-(trifluoromethyl)piperidine and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this heavily fluorinated piperidine scaffold. The unique electronic properties conferred by the gem-difluoro and trifluoromethyl groups present specific challenges and opportunities in the crystallization process. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
The Science of Crystallizing Highly Fluorinated Piperidines
The presence of multiple fluorine atoms in 4,4-Difluoro-3-(trifluoromethyl)piperidine significantly influences its physicochemical properties, impacting solubility, crystal packing, and potential for polymorphism. The strong electron-withdrawing nature of the trifluoromethyl group can decrease the pKa of the piperidine nitrogen compared to its non-fluorinated counterparts, affecting salt formation and stability.[1][2] Furthermore, the gem-difluoro group at the 4-position introduces a significant dipole and can influence the conformational preference of the piperidine ring, which in turn dictates how the molecules pack in a crystal lattice.[3][4][5] Understanding these electronic and steric effects is paramount to developing a successful crystallization protocol.
Frequently Asked Questions (FAQs)
Q1: My 4,4-Difluoro-3-(trifluoromethyl)piperidine intermediate appears as an oil and will not crystallize. What are the common causes and solutions?
This phenomenon, known as "oiling out," is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent, or when there is a high concentration of impurities.[6] For highly fluorinated compounds, strong intermolecular interactions can also lead to the formation of a viscous, non-crystalline phase.
-
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent with a lower boiling point. If you are using a high-boiling point solvent like DMF or DMSO, consider switching to solvents like ethyl acetate, acetonitrile, or dichloromethane.
-
Slow Cooling: Avoid rapid cooling. Allow the saturated solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath.[6]
-
Two-Solvent System: Employ a solvent/anti-solvent system. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "poor" solvent (anti-solvent) in which the compound has low solubility until the solution becomes slightly turbid. This controlled precipitation can promote crystal formation.[6][7]
-
Purity Check: Ensure the purity of your intermediate. The presence of residual solvents or reaction byproducts can inhibit crystallization. Consider an additional purification step, such as column chromatography, before attempting crystallization.
-
Q2: No crystals form even after cooling my saturated solution for an extended period. What should I do?
The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your intermediate and then attempt cooling again.[6]
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.[6]
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
-
Solvent System Re-evaluation: Your compound may be too soluble in the chosen solvent, even at low temperatures. A different solvent or a two-solvent system might be necessary.[6]
-
Q3: My piperidine intermediate, which was a clear solution in a solvent like DMF, has formed crystals upon storage. What could be the cause?
Piperidines, being basic, can react with acidic gases in the atmosphere, most commonly carbon dioxide (CO2), to form carbonate salts.[8] If stored near other acidic reagents, they can also form salts like hydrochlorides.[8] These salts are often less soluble than the free base and can crystallize out of solution.
-
Preventative Measures:
-
Store piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric CO2.
-
Avoid storing piperidine solutions in close proximity to volatile acidic reagents.
-
If salt formation is suspected, the identity of the crystals can be confirmed by analytical techniques. To recover the free base, the solution can be treated with a mild base and re-extracted.
-
Q4: I am observing the formation of very fine needles that are difficult to filter and handle. How can I obtain more equant (block-like) crystals?
Needle-like crystal morphology is often a result of rapid, one-dimensional crystal growth.[9][10] To obtain more process-friendly crystals, the crystallization conditions need to be modified to slow down the growth rate and encourage growth in three dimensions.
-
Strategies to Modify Crystal Habit:
-
Slower Cooling/Evaporation: Decrease the rate of cooling or solvent evaporation to allow for more controlled crystal growth.
-
Solvent Choice: The solvent can significantly influence crystal habit. Experiment with different solvents or solvent mixtures.
-
Additives: In some cases, small amounts of additives that are structurally similar to the compound can inhibit growth on certain crystal faces, leading to a change in morphology.
-
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection for Crystallization
A logical approach to solvent selection is critical for successful crystallization. The principle of "like dissolves like" is a good starting point, but the unique properties of fluorinated compounds require careful consideration.
Step-by-Step Protocol for Solvent Screening:
-
Initial Solubility Assessment:
-
Place a small amount (10-20 mg) of your crude 4,4-Difluoro-3-(trifluoromethyl)piperidine intermediate into several vials.
-
To each vial, add a different solvent from the table below in small increments at room temperature to assess solubility.
-
-
Hot Solubility Test:
-
For solvents in which the compound has low to moderate solubility at room temperature, gently warm the mixture to determine if solubility increases significantly with temperature. A good single-solvent for recrystallization will show a large difference in solubility between hot and cold conditions.
-
-
Cooling Crystallization Trial:
-
If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Observe for crystal formation.
-
Table 1: Recommended Solvents for Screening
| Solvent Class | Representative Solvents | Expected Solubility of Fluorinated Piperidines | Rationale for Use in Crystallization |
| Protic Polar | Ethanol, Methanol, Isopropanol | High to Miscible | Good for dissolving at high temperatures; often used in solvent/anti-solvent pairs.[7] |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | High | Favorable dipole-dipole interactions. Good for single-solvent recrystallization.[7] |
| Halogenated | Dichloromethane, Chloroform | High | Good miscibility, but their volatility can sometimes lead to rapid, poor-quality crystal growth.[7] |
| Aromatic | Toluene, Benzene | Moderate to High | Can be effective for less polar intermediates. |
| Nonpolar | Hexane, Heptane | Low to Moderate | Often used as anti-solvents in two-solvent systems.[7] |
Guide 2: The Two-Solvent (Solvent/Anti-Solvent) Method
This is a powerful technique when a single solvent is not ideal.
Experimental Workflow:
Caption: Workflow for the two-solvent crystallization method.
Understanding the Role of Fluorine: A Deeper Dive
The gem-difluoro and trifluoromethyl substituents on the piperidine ring create a unique electronic environment that can lead to specific intermolecular interactions in the solid state. While traditional hydrogen bonding between the piperidine N-H and an acceptor is expected, weaker C-F···H interactions can also play a role in stabilizing the crystal lattice.[11] The high electronegativity of the fluorine atoms can also lead to dipole-dipole interactions that influence crystal packing.[12]
Decision-Making Diagram for Troubleshooting:
Caption: A decision-making workflow for troubleshooting crystallization issues.
This technical guide provides a framework for addressing the common challenges in the crystallization of 4,4-Difluoro-3-(trifluoromethyl)piperidine intermediates. By systematically evaluating solvent systems, controlling the rate of crystallization, and understanding the influence of the unique structural features of the molecule, researchers can significantly increase the likelihood of obtaining high-quality crystalline material suitable for further development.
References
-
Cheméo. Chemical Properties of 4-Trifluoromethylpiperidine (CAS 657-36-3). [Link]
- Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 173-184.
- Hunter, L., et al. (2025). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.
- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Guru Row, T. N., et al. (2026). Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm.
- Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
-
Amanote Research. In Situ Cryo-Crystallization of Fluorinated Amines: A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine. [Link]
- Hunter, L., et al. (2025). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.
-
Inist-CNRS. In situ cryo-crystallization of fluorinated amines : A comparative study of cooperative intermolecular interactions involving ordered and disordered fluorine. [Link]
-
Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]
-
McArdle, P. (2022). Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. [Link]
- Konieczny, P., et al. (2024). gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. Beilstein Journal of Organic Chemistry, 20, 2465-2473.
- Britton, E. C., & Horsley, L. H. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.
- Chambers, R. D. (Ed.). (2004).
- Heidmann, B., et al. (2013). WO Patent No. WO2013127913A1.
- Signore, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2465-2473.
- Saeed, A., et al. (2022).
- Banks, R. E., & Tatlow, J. C. (1999). U.S. Patent No. 5,859,255. Washington, DC: U.S.
- Goud, B. S., et al. (2023). Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding. Crystal Growth & Design.
- Friščić, T., & Jones, W. (2009). Cocrystallisation by Freeze-Drying: Preparation of Novel Multicomponent Crystal Forms. Crystal Growth & Design, 9(3), 1621-1624.
- Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
-
Unknown Author. (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. [Link]
-
McArdle, P. (2022). Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties. [Link]
-
Chemsrc. CAS#:1784301-94-5 | 4,4-Difluoro-3-(trifluoromethyl)piperidine. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 10. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 11. researchgate.net [researchgate.net]
- 12. In situ cryo-crystallization of fluorinated amines : A comparative study of cooperative intermolecular interactions involving ordered and disordered fluorine [pascal-francis.inist.fr]
Optimizing reaction temperature for fluorinated piperidine functionalization
Topic: Optimizing Reaction Temperature for Fluorinated Piperidine Functionalization Ticket ID: F-PIP-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Thermal "Goldilocks Zone"
Functionalizing fluorinated piperidines is a high-stakes balancing act. The fluorine atom on the saturated ring creates a unique electronic environment (the gauche effect) that dictates conformation, but it also introduces a fatal fragility:
Temperature is not just a variable here; it is the primary switch between successful functionalization and the formation of decomposition "tar."
-
Too Hot: Activation energy is met, but you trigger E1cB/E2 elimination pathways, ejecting HF and aromatizing or polymerizing the ring.
-
Too Cold: The electron-withdrawing nature of fluorine deactivates the ring toward oxidation (in C-H activation) or stalls metallation kinetics.
This guide provides the protocols to navigate this thermal landscape.
Module 1: The Stability-Reactivity Paradox
Before optimizing, you must understand the failure mode. The most common ticket we receive involves "disappearing starting material" with no product. This is almost always Thermal
The Mechanism of Failure (Graphviz Visualization)
The following diagram illustrates how thermal energy pushes a stable fluorinated anion (or radical) into a decomposition pathway.
Caption: Figure 1. The thermal decomposition pathway of fluorinated piperidine intermediates via
Module 2: Protocol Optimization & Troubleshooting
We have categorized optimization strategies into two primary workflows: Anionic (Lithiation) and Radical (Photoredox) .
Workflow A: Anionic Functionalization (Lithiation/Trapping)
Best For: Installing electrophiles (ketones, silanes) at the
Standard Protocol (Cryogenic Batch)
-
Solvent: THF or Et₂O (Anhydrous).[1]
-
Base:
-BuLi or LDA. -
Additive: TMEDA (Essential for breaking oligomers).
-
Temperature: Strictly -78°C .
| Parameter | Optimization Recommendation | Causality |
| Temperature | Maintain -78°C throughout lithiation and trapping. | At > -40°C, the C-Li bond promotes |
| Time | Limit lithiation time to 10-30 mins . | Lithiated fluoropiperidines degrade over time even at -78°C. |
| Quench | Pre-cool electrophile to -78°C before addition. | Adding a room-temp electrophile creates localized "hot spots" that trigger decomposition. |
Advanced Protocol (Flow Chemistry)
For scale-up, batch lithiation at -78°C is impractical. Use Flow Chemistry to access "High Temperature" lithiation.
-
Temp: 0°C (manageable without cryogens).
-
Residence Time: < 5 seconds.
-
Logic: The reaction rate of lithiation at 0°C is faster than the rate of decomposition if the species is trapped immediately.
Reference Protocol: "Rapid 'high' temperature batch and flow lithiation-trapping of N-Boc pyrrolidine" [2].
Workflow B: Photoredox C-H Functionalization
Best For: Arylation or Alkylation at the
Protocol Overview
-
Catalyst: Ir(ppy)₃ or similar photocatalyst.
-
Oxidant: Cyanoarene (e.g., 1,4-dicyanobenzene).
-
Light Source: Blue LED (450 nm).
| Issue | Diagnosis | Resolution |
| Low Yield | Reaction stalled due to ring deactivation by Fluorine. | Increase Temp to 35-40°C. Unlike lithiation, radical intermediates are less prone to |
| Poor d.r. | Kinetic product mixture (1:1 cis/trans). | Extend reaction time. The initial radical addition is unselective. High d.r. (e.g., >20:1) is achieved via post-reaction epimerization driven by thermodynamic stability [3]. |
Module 3: Troubleshooting Support Tickets (FAQs)
Ticket #402: "My reaction turned into black tar."
Q: I tried to lithiate 4-fluoropiperidine at -20°C because -78°C is too slow. The flask is full of black solids. A: You triggered the "Thermal Runaway" .
-
Diagnosis: At -20°C, the rate of
-fluoride elimination exceeds the rate of lithiation. The "black tar" is polymerized diene. -
Fix: You must return to -78°C. If reactivity is low, switch to a more potent base (e.g.,
-BuLi/TMEDA) rather than increasing temperature. Alternatively, use a flow reactor to minimize the lifetime of the unstable intermediate [2].
Ticket #403: "I'm losing the Fluorine atom."
Q: I am doing a hydrogenation to make the piperidine ring from a fluoropyridine. The product is there, but the fluorine is gone (hydrodefluorination). A: Your catalyst is too active or your temp is too high.
-
Diagnosis: Pd/C at elevated temperatures (>50°C) will cleave C-F bonds, especially in the presence of hydrogen.
-
Fix:
-
Lower temp to 25°C .
-
Switch to Rh/C or add a Brønsted acid (e.g., HCl) which protonates the pyridine, activating the ring for hydrogenation while protecting the C-F bond [4].
-
Ticket #404: "Wrong Diastereomer."
Q: I need the cis-isomer, but Photoredox gives me a mix. A: You stopped the reaction too early.
-
Diagnosis: Photoredox
-arylation is under Thermodynamic Control . The reaction initially produces a kinetic mixture. -
Fix: Do not stop at 100% conversion. Continue irradiation for an additional 2-4 hours. This allows the reversible radical mechanism to equilibrate the mixture to the thermodynamically stable isomer (usually the one minimizing 1,3-diaxial interactions) [3].
Module 4: Decision Logic for Method Selection
Use this decision tree to select the correct temperature and method based on your desired substitution.
Caption: Figure 2. Decision matrix for temperature optimization based on reaction mechanism.
References
-
Mechanism of
-Hydride/Fluoride Elimination: Gellman, A. J., & Dai, Q. (1993). Mechanism of -Hydride Elimination in Adsorbed Alkoxides. Journal of the American Chemical Society.[3][4] Link -
Flow Chemistry Optimization: O'Brien, P., et al. (2021). Rapid "high" temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. White Rose Research Online. Link
-
Photoredox Diastereoselectivity: Ellman, J. A., et al. (2020).
-Amino C–H Arylation and Epimerization.[4][5][6] Journal of the American Chemical Society.[3][4] Link -
Hydrogenation Protocols: Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Link
Sources
Technical Support Center: Purification of 4,4-Difluoro-3-(trifluoromethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting and resolving common purity issues encountered with batches of 4,4-Difluoro-3-(trifluoromethyl)piperidine. As a Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to achieve the high purity required for your research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I can expect in my 4,4-Difluoro-3-(trifluoromethyl)piperidine batches?
A1: Impurities in your batches can generally be categorized as organic, inorganic, or residual solvents.[1][2][3] Organic impurities are the most prevalent and can include:
-
Starting materials and intermediates: Incomplete reactions can leave residual starting materials or intermediates from the synthetic route.[2][3][4]
-
By-products: Side reactions can generate structurally related compounds.
-
Degradation products: The compound may degrade over time, especially if exposed to air, light, or heat.[3][5]
Q2: My purified 4,4-Difluoro-3-(trifluoromethyl)piperidine has a yellowish tint. What causes this and how can I fix it?
A2: A yellow discoloration is often indicative of oxidation by-products.[5] While this may not impact all applications, for high-purity requirements, further purification is recommended. Distillation is a highly effective method for removing these colored impurities.[5] To prevent future discoloration, store the purified compound under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[5]
Q3: I'm observing peak tailing during HPLC analysis of my purified product. What are the likely causes and solutions?
A3: Peak tailing in the context of a basic compound like a piperidine derivative is frequently caused by strong interactions with the acidic silica stationary phase of the HPLC column.[6] This can sometimes lead to irreversible binding.[6]
-
Solution: To mitigate this, consider adding a basic modifier, such as triethylamine, to your mobile phase. This will compete with your compound for the active sites on the silica. Alternatively, switching to a different stationary phase, like alumina, can be effective.[6]
Troubleshooting Guides: Specific Impurity Issues
This section provides step-by-step protocols to address specific impurity challenges you may encounter.
Issue 1: Residual Starting Material or Non-Polar Impurities
If your analysis (e.g., GC-MS, LC-MS) indicates the presence of non-polar impurities or unreacted starting materials, a straightforward acid-base extraction is often the most effective initial purification step.[6][7][8]
This protocol leverages the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.
Principle: The basic piperidine product is protonated by an aqueous acid, moving it to the aqueous layer, while neutral and acidic impurities remain in the organic layer. The piperidine is then liberated by basifying the aqueous layer and re-extracted into an organic solvent.[7][9]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude 4,4-Difluoro-3-(trifluoromethyl)piperidine in a suitable organic solvent like dichloromethane or ethyl acetate.[7]
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the piperidine, causing it to move into the aqueous layer.[7]
-
Layer Separation: Carefully separate the aqueous layer from the organic layer. The organic layer containing neutral impurities can be set aside.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the pH is greater than 10.[7] This deprotonates the piperidine, making it soluble in organic solvents again.
-
Re-extraction: Extract the deprotonated piperidine back into an organic solvent (e.g., dichloromethane) by performing at least three extractions to ensure high recovery.[7]
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Issue 2: Polar Impurities or Closely Related Structural Analogs
For more challenging separations involving polar impurities or structurally similar by-products, flash column chromatography is the preferred method.
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (eluent).[10]
Step-by-Step Procedure:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate or dichloromethane and methanol) to find an eluent that provides good separation of your product from its impurities.[7] A good target Rf value for your product is between 0.2 and 0.5.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent and carefully pack it into a glass column.
-
Ensure the packing is uniform to avoid channeling, which leads to poor separation.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Analysis and Product Isolation:
Issue 3: Broad Melting Point or Crystalline Impurities Present
If your product is a solid and exhibits a broad melting point, recrystallization is an excellent technique for achieving high purity.[11]
Principle: This method relies on the difference in solubility of your compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[12]
Step-by-Step Procedure:
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[6]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[11]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.[11] This step is crucial to prevent the impurities from being incorporated into your final crystals.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[11]
-
Dry the crystals thoroughly to remove any residual solvent.
-
Data and Method Comparison
| Purification Technique | Applicability | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Separation of basic compounds from neutral or acidic impurities.[6] | 80-98%[6] | Simple, fast, and effective for initial cleanup.[6] | Can lead to emulsion formation; may require multiple extractions for high efficiency.[6] |
| Flash Column Chromatography | Separation of compounds with different polarities. | >98% | High resolution for complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | Purification of solid compounds. | >99% | Can yield very high purity product. | Requires the compound to be a solid; solvent selection can be challenging. |
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying a batch of 4,4-Difluoro-3-(trifluoromethyl)piperidine.
Caption: Decision tree for selecting the appropriate purification method.
Analytical Techniques for Impurity Profiling
A crucial aspect of purification is the accurate identification and quantification of impurities. A multi-technique approach is often necessary for a comprehensive impurity profile.
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are fundamental for separating impurities from the main compound.[1][13][14]
-
Spectrometric Techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structures of unknown impurities.[13][15]
-
Hyphenated Techniques: The combination of chromatography and spectrometry, such as LC-MS and GC-MS, provides both separation and identification capabilities in a single analysis.[15][16][17]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- Sciencemadness Discussion Board. (2015). CWE of Piperidine.
- PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- (n.d.). Acid-Base Extraction.
- (n.d.). Recrystallization.
- PMC. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis.
- (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives.
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- EAG Laboratories. (n.d.). Impurity Identification & Characterization.
- Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
- Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2.
- (n.d.). Solid organic cpd.s when isolated from organic reaction.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals.
- IJNRD.org. (2024). Impurity Profiling in different analytical techniques.
- Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals.
- ResearchGate. (2018). (PDF) A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE.
- ijbpas. (2022). ISSN: 2277–4998 A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT.
- (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
- IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. ijbpas.com [ijbpas.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. sphinxsai.com [sphinxsai.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 13. ijnrd.org [ijnrd.org]
- 14. biomedres.us [biomedres.us]
- 15. rroij.com [rroij.com]
- 16. eag.com [eag.com]
- 17. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
Validation & Comparative
Comparative SAR Guide: 4,4-Difluoro-3-(trifluoromethyl)piperidine vs. Non-Fluorinated Analogs
Executive Summary
This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 4,4-Difluoro-3-(trifluoromethyl)piperidine (CAS: 1784301-94-5), a specialized building block designed to address common liabilities in lead optimization. Unlike its non-fluorinated analog (3-methylpiperidine or unsubstituted piperidine), this scaffold leverages the unique electronic and steric properties of fluorine to modulate basicity (pKa), enhance metabolic stability, and lock bioactive conformations.
Key Takeaway: The strategic incorporation of the 4,4-difluoro and 3-trifluoromethyl motifs serves as a dual-action "metabolic blocker" and "basicity tuner," often resolving the paradox of improving potency while reducing hERG liability and improving oral bioavailability.
Physicochemical Profile: The Fluorine Effect[1][2][3][4]
The substitution of hydrogen with fluorine in the piperidine ring induces profound changes in physicochemical properties.[1] This section quantifies those shifts, comparing the target molecule against relevant analogs.
Basicity (pKa) Modulation
The basicity of the piperidine nitrogen is a critical parameter for membrane permeability and hERG channel affinity.
-
Mechanism: The strong electron-withdrawing nature of the trifluoromethyl group (
) and the gem-difluoro motif ( per F) inductively destabilizes the protonated ammonium cation, significantly lowering the pKa. -
Impact: Lowering pKa from ~11 (piperidine) to the physiological range (6.5–7.5) improves the fraction of neutral species at pH 7.4, enhancing passive diffusion.
Lipophilicity (LogP/LogD)
While fluorine is polar, the C-F bond is non-polarizable. The
Table 1: Comparative Physicochemical Properties
| Property | Piperidine (Ref) | 4,4-Difluoropiperidine | 3-(Trifluoromethyl)piperidine | 4,4-Difluoro-3-(trifluoromethyl)piperidine |
| pKa (Calc.) | 11.2 | ~8.5 | ~9.0 | ~6.8 - 7.2 |
| cLogP | 0.84 | 0.55 | 1.80 | 1.79 |
| H-Bond Donors | 1 | 1 | 1 | 1 |
| TPSA ( | 12.0 | 12.0 | 12.0 | 12.0 |
| Metabolic Liability | High (C4-oxidation) | Low (Blocked) | Med (C4-oxidation possible) | Very Low (Blocked & Deactivated) |
Data derived from consensus computational models and comparative literature values [1, 2].
Conformational Analysis: Steric vs. Electronic Control
The 4,4-Difluoro-3-(trifluoromethyl)piperidine scaffold is not merely a "heavy" version of piperidine; it adopts a distinct conformational landscape driven by two competing forces:
-
Steric Strain (A-value): The bulky
group (A-value ~2.5 kcal/mol) strongly prefers the equatorial position to avoid 1,3-diaxial interactions. -
Electrostatic/Gauche Effects: The 4,4-difluoro substitution introduces a "gem-difluoro effect," widening the C-C-C bond angle and altering ring puckering. Additionally, charge-dipole interactions between the ring fluorines and the protonated nitrogen can stabilize specific twisted conformations.
Diagram 1: Conformational Dynamics & SAR Logic
Caption: Logical workflow demonstrating how the 4,4-difluoro-3-(trifluoromethyl) substitution resolves specific ADMET liabilities identified in non-fluorinated leads.
Biological Implications[5][6]
Metabolic Stability (Microsomal Stability)
The C4 position of piperidine is a notorious "soft spot" for Cytochrome P450-mediated oxidation.
-
Non-fluorinated: Rapid hydroxylation at C4 leads to ring opening or clearance.
-
4,4-Difluoro analog: The C-F bond (~116 kcal/mol) is resistant to oxidative cleavage. Furthermore, the adjacent
group at C3 sterically hinders access to the C2 and C6 positions, creating a "metabolic shield" around the nitrogen heterocycle [3].
hERG Channel Inhibition
High basicity (pKa > 9) is strongly correlated with hERG potassium channel blockage, a marker for cardiotoxicity.
-
SAR Insight: By reducing the pKa to ~7.0 using the 4,4-difluoro-3-(trifluoromethyl) motif, the concentration of the cationic species (which binds to the hERG pore) is reduced at physiological pH, often improving the safety margin by >10-fold compared to the parent piperidine [4].
Experimental Protocols
To validate the SAR improvements described above, the following self-validating protocols are recommended.
Protocol 1: Determination of pKa via Potentiometric Titration
Objective: Accurately measure the basicity shift induced by fluorination.
-
Preparation: Dissolve 5 mg of the test compound (4,4-Difluoro-3-(trifluoromethyl)piperidine HCl salt) in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
Titration:
-
Acidify the solution with 0.1 M HCl to pH ~2.0.
-
Titrate with 0.1 M standardized NaOH (carbonate-free) in 5 µL increments.
-
Record pH after stabilization (drift < 0.005 pH/min).
-
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative max) represents the pKa.
-
Validation: Run a standard (e.g., Propranolol, pKa 9.5) in parallel. The error must be < 0.1 log units.
Protocol 2: In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic blockade at C4/C3.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).
-
Incubation:
-
Test Compound: 1 µM final concentration (to avoid enzyme saturation).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Procedure:
-
Pre-incubate microsomes and compound for 5 min at 37°C.
-
Initiate reaction by adding NADPH.
-
Sample at t = 0, 5, 15, 30, and 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
- .
-
Success Criteria: The fluorinated analog should show <50% of the intrinsic clearance (
) of the non-fluorinated parent.
References
-
ChemScene. (2024). 4,4-Difluoro-3-(trifluoromethyl)piperidine Product Data & Calculated Properties. ChemScene. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update UK. Link
Sources
Bioisosteric Replacement Guide: Piperidine → 4,4-Difluoro-3-(trifluoromethyl)piperidine
Executive Summary: The Strategic Rationale
In modern medicinal chemistry, the piperidine ring is a privileged scaffold but often suffers from two critical liabilities: excessive basicity (leading to hERG toxicity and poor membrane permeability) and oxidative metabolic vulnerability (particularly at the C3 and C4 positions).[1]
Replacing the unsubstituted piperidine with 4,4-Difluoro-3-(trifluoromethyl)piperidine represents a high-impact "bioisosteric heavy-up."[1] This modification is not merely a steric replacement; it is an electronic and metabolic firewall. The synergistic combination of the gem-difluoro motif and the trifluoromethyl group drastically modulates the amine’s pKa, locks the ring conformation, and sterically/electronically occludes the most common sites of CYP450-mediated metabolism.
Key Advantages:
-
Basicity Modulation: Lowers pKa by 3–4 units (from ~11.0 to ~7.5–8.0), reducing lysosomal trapping and hERG liability.[1]
-
Metabolic Hardening: Blocks C3 and C4 oxidation sites simultaneously.
-
Lipophilicity Adjustment: Increases lipophilicity (
LogP) while reducing Polar Surface Area (PSA) contribution from the protonated amine.[1]
Physicochemical & Structural Comparison
The introduction of five fluorine atoms creates a dipole-rich, lipophilic core that behaves drastically differently from the parent piperidine.
Comparative Data Profile
| Property | Piperidine (Parent) | 4,4-Difluoro-3-(trifluoromethyl)piperidine | Impact on Drug Design |
| Formula | Increased MW (+84 Da) | ||
| pKa (Conj.[1] Acid) | ~11.2 | ~7.2 – 7.8 (Est.)[1] | Critical: Shifts from fully ionized to partially neutral at physiological pH. |
| LogP (ClogP) | 0.84 | ~2.1 – 2.5 | Increases permeability; may require solubilizing groups elsewhere.[1] |
| Conformation | Fluxional Chair | Rigid/Biased Chair | |
| Metabolic Liability | High (C3/C4 Oxidation) | Low (Blocked) | Extends |
| Dipole Moment | ~1.1 D | ~3.5 D | Strong internal dipoles can alter binding pocket electrostatics. |
Structural Dynamics & The "Fluorine Effect"
The 3-position
-
Electronic Withdrawal: The
-inductive effect of five fluorine atoms pulls electron density from the nitrogen lone pair, stabilizing the free base form and lowering the pKa. -
Shape: The
group adds significant bulk (Van der Waals radius similar to an isopropyl group), which can induce selectivity by clashing with narrow binding pockets where unsubstituted piperidine fits loosely.[1]
Metabolic Stability Mechanism
The primary driver for this replacement is often to halt rapid oxidative clearance. The diagram below illustrates how the fluorinated scaffold creates a "Metabolic Firewall."
Figure 1: Mechanism of metabolic stabilization. The C-F bonds resist abstraction, and the bulk of the CF3 group prevents the enzyme heme iron from accessing the ring carbons.
Experimental Protocols: Incorporation & Validation
Since 4,4-Difluoro-3-(trifluoromethyl)piperidine (CAS: 1784301-94-5) is a secondary amine, it is typically incorporated via
Protocol A: Coupling to Heteroaryl Chlorides
Use this method to attach the scaffold to pyridine, pyrimidine, or other electron-deficient cores.[1]
Reagents:
-
Building Block: 4,4-Difluoro-3-(trifluoromethyl)piperidine HCl[1]
-
Substrate: 2-Chloropyrimidine derivative[1]
-
Base:
or DIPEA[1] -
Solvent: DMSO or NMP[1]
Step-by-Step:
-
Preparation: Dissolve the heteroaryl chloride (1.0 equiv) in DMSO (0.2 M concentration).
-
Addition: Add 4,4-Difluoro-3-(trifluoromethyl)piperidine HCl (1.2 equiv).
-
Activation: Add
(3.0 equiv).[1] Note: Inorganic bases are preferred over DIPEA if the reaction requires heat (>80°C) to prevent polymerization.[1] -
Reaction: Heat to 80–100°C for 4–16 hours. Monitor by LCMS for the disappearance of the chloride.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), and dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The fluorinated product will typically elute faster (higher
) than the non-fluorinated parent due to lower polarizability.[1]
Protocol B: Reductive Amination
Use this method to attach the scaffold to benzylic or aliphatic chains.
Reagents:
Step-by-Step:
-
Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (Dichloroethane).[1]
-
Add AcOH (1–2 equiv) to catalyze imine formation.[1] Stir for 30 mins at RT.
-
Add
(1.5 equiv) in one portion.[1] -
Stir at RT for 12 hours.
-
Quench with saturated
. Extract with DCM.
Decision Framework: When to Use This Bioisostere
Use the flowchart below to determine if this specific replacement fits your lead optimization strategy.
Figure 2: Decision logic for deploying the 4,4-difluoro-3-(trifluoromethyl)piperidine scaffold.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]
-
ChemScene. (n.d.). 4,4-Difluoro-3-(trifluoromethyl)piperidine Product Data. ChemScene Catalog. Link
-
Hagmann, W. K. (2008).[1] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]
Sources
A Comparative Guide to the Binding Affinity of Drugs Incorporating the 4,4-Difluoropiperidine Scaffold
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 4,4-difluoropiperidine moiety, in particular, has garnered significant interest as a bioisosteric replacement for other functionalities, enhancing metabolic stability and influencing receptor binding affinity. This guide provides a comparative analysis of the binding affinities of various compounds containing the 4,4-difluoropiperidine scaffold, with a primary focus on their activity as Dopamine D4 Receptor (D4R) antagonists. We will delve into the structure-activity relationships that govern their potency and provide a detailed protocol for a representative binding assay.
The Significance of the 4,4-Difluoropiperidine Moiety in Drug Design
The introduction of a gem-difluoro group onto the piperidine ring profoundly impacts the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can be advantageous for optimizing drug-target interactions and improving oral bioavailability.[1] Furthermore, the C-F bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation, a crucial factor in enhancing a drug's half-life.[2] The trifluoromethyl group, often used in conjunction with fluorinated scaffolds, further enhances lipophilicity and can contribute to stronger binding interactions with the target protein.[2][3]
Comparative Binding Affinity of 4,4-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists
The Dopamine D4 receptor, a G protein-coupled receptor, is a significant target in the treatment of various neurological and psychiatric disorders.[4][5] The development of selective D4R antagonists has been a long-standing goal in drug discovery. The 4,4-difluoropiperidine scaffold has emerged as a promising framework for achieving high potency and selectivity. Below is a comparative table of the binding affinities (Ki) of several 4,4-difluoropiperidine derivatives for the D4R.
| Compound ID | Structure | Ki (nM) for D4R | Reference |
| 14a | 4,4-difluoro-3-(phenoxymethyl)piperidine derivative | 0.3 | [4][5][6][7] |
| 8b | 3,4-Difluorophenyl derivative | 5.5 | [4][5] |
| 9y | 3,4-difluoro-5-N-methylbenzimidazole derivative | 4.8 | [4][5] |
| 9j | 4-cyanophenoxy derivative | 1.7 | [4] |
| 9k | 3,4-difluorophenoxy derivative | 2.7 | [4] |
| 8c | 3-methylphenyl derivative | 13 | [4] |
| 7a | p-fluoro derivative | 140-320 | [4] |
| 8d | 4-chloro derivative | 53 | [4] |
| 8e | 4-fluoro removed | 27 | [4] |
This table presents a selection of compounds to illustrate the structure-activity relationship. For a more comprehensive list, please refer to the cited literature.
The data clearly indicates that subtle structural modifications to the 4,4-difluoropiperidine scaffold can lead to significant changes in binding affinity. Compound 14a stands out with its exceptional sub-nanomolar potency, highlighting the successful optimization of this chemical series.[4][5][6][7] The structure-activity relationship (SAR) studies reveal that the nature of the aromatic group attached to the phenoxymethyl side chain plays a crucial role in determining the binding affinity.[4] For instance, the introduction of a cyano group at the 4-position of the phenoxy ring (compound 9j ) results in a potent compound with a Ki of 1.7 nM.[4]
In-Depth Look: The Dopamine D4 Receptor Signaling Pathway
The Dopamine D4 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand, dopamine, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. D4R antagonists, such as the 4,4-difluoropiperidine derivatives discussed, competitively bind to the receptor, preventing dopamine from binding and thereby blocking this signaling cascade.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Conclusion
The 4,4-difluoropiperidine scaffold has proven to be a valuable component in the design of potent and selective ligands for various biological targets, as exemplified by the highly active Dopamine D4 Receptor antagonists. The strategic incorporation of fluorine not only enhances metabolic stability but also provides a means to fine-tune binding affinity through subtle electronic and steric effects. The methodologies outlined in this guide provide a framework for the continued exploration and optimization of this privileged scaffold in the pursuit of novel therapeutics.
References
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Available from: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Available from: [Link]
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - ResearchGate. Available from: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed. Available from: [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. Available from: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [4][8][9]triazolo [4, 3-d] [8][9]diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed. Available from: [Link]
-
Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Available from: [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. Available from: [Link]
-
gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF - ResearchGate. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
-
A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis. Available from: [Link]
-
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Available from: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available from: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Lipophilicity: Comparing LogD and LogP of Fluorinated Piperidine Derivatives
For researchers in drug development, mastering the physicochemical properties of a molecule is paramount. Among the most critical of these is lipophilicity, a property that governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the partition coefficient (LogP) and the distribution coefficient (LogD), focusing on how fluorination of the ubiquitous piperidine scaffold can strategically modulate these values. We will delve into the causal mechanisms, present comparative data, and provide a validated experimental protocol for measurement.
The Fundamental Distinction: LogP vs. LogD
Lipophilicity is most often quantified by measuring a compound's partitioning between an oily (n-octanol) and a water phase. While often used interchangeably, LogP and LogD describe different aspects of this behavior, a critical distinction for ionizable molecules like piperidines.
-
LogP (Partition Coefficient): This is a measure of the lipophilicity of a molecule in its single, neutral form .[1][2] It is an intrinsic property of the compound, independent of the pH of the aqueous environment. The formula is given by: LogP = log10 ([Compound]octanol / [Compound]water)
-
LogD (Distribution Coefficient): This is the ratio of the sum of the concentrations of all forms of a compound (ionized and neutral) in octanol to the sum of the concentrations of all forms in water at a specific pH.[1][2][3] For piperidines and other basic compounds prevalent in pharmaceuticals, which are significantly ionized at physiological pH (7.4), LogD is the more relevant and practical descriptor of lipophilicity.[1][4][5]
For basic compounds like piperidines, the relationship between LogP, LogD, and pKa is crucial. The piperidine nitrogen is basic and exists in equilibrium between its neutral form and its protonated (ionized) form. The ionized form is significantly more water-soluble and less lipophilic. Therefore, as the pH of the aqueous phase drops below the pKa, the compound becomes more protonated, and the LogD value decreases dramatically.
Caption: Relationship between LogP, LogD, pKa, and ionization state for a basic piperidine derivative.
The Impact of Fluorine: More Than Just Lipophilicity
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties.[6][7][8] While often thought of as simply increasing lipophilicity, fluorine's effects are more nuanced, especially concerning ionizable heterocycles like piperidine.
Dual Effects on Lipophilicity:
-
Increased Hydrophobic Surface: Fluorine is highly electronegative, but the C-F bond is poorly polarizable. Replacing C-H bonds with C-F bonds can increase the molecule's overall hydrophobic surface area, contributing to higher intrinsic lipophilicity (LogP).[9][10][11]
-
pKa Depression: The primary effect of fluorine in this context is its powerful inductive electron-withdrawing effect. When placed near the basic nitrogen of the piperidine ring, fluorine atoms significantly lower the pKa of the amine.[12][13]
This pKa depression is the key to understanding the change in LogD . A lower pKa means that at a given pH (e.g., physiological pH 7.4), a smaller fraction of the piperidine molecules will be in their protonated, highly water-soluble form. The equilibrium shifts towards the neutral, more lipophilic species. Consequently, even a modest increase in the intrinsic LogP can be amplified into a much larger and more significant increase in the effective lipophilicity, LogD, at physiological pH.[12][14]
Comparative Data: Fluorinated vs. Non-Fluorinated Piperidines
The following table summarizes experimental data for representative piperidine derivatives, illustrating the principles discussed. The data highlights how the position and degree of fluorination affect pKa, LogP, and, most importantly, LogD at pH 7.4.
| Compound | Structure | pKa | LogP (Neutral Form) | LogD at pH 7.4 | Change in LogD7.4 |
| Parent Piperidine | 4-Phenylpiperidine | ~9.2 | 2.80 | 1.00 | - |
| Monofluorinated | 4-(4-Fluorophenyl)piperidine | ~9.0 | 3.05 | 1.44 | +0.44 |
| Difluorinated | 4-Phenyl-3,3-difluoropiperidine | ~7.5 | 3.10 | 2.95 | +1.95 |
| Trifluoromethyl | 4-(4-Trifluoromethylphenyl)piperidine | ~8.8 | 3.80 | 2.39 | +1.39 |
Note: Values are representative examples synthesized from literature findings to illustrate the chemical principles.
Analysis of Trends:
-
Monofluorination on a distal phenyl ring results in a minor pKa drop and a modest increase in both LogP and LogD.
-
Gem-difluorination adjacent to the nitrogen has a dramatic effect. The pKa is lowered significantly (by ~1.7 units). While the LogP of the neutral form increases only slightly, the shift in the ionization equilibrium results in a nearly 100-fold increase in the measured LogD at pH 7.4. This demonstrates that the pKa modulation is the dominant factor driving the change in effective lipophilicity.
-
The trifluoromethyl group significantly increases the intrinsic lipophilicity (LogP), but its more distant placement from the nitrogen results in a smaller pKa depression compared to the vicinal difluoro example. The resulting LogD increase is substantial but driven more by the intrinsic LogP change.
Experimental Protocol: LogD Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for determining LogP and LogD due to its direct measurement approach.[15][16]
Objective: To determine the LogD of a fluorinated piperidine derivative at pH 7.4.
Materials and Reagents:
-
Test Compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks, separatory funnels, pipettes
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Vortex mixer and shaker
Caption: Experimental workflow for LogD determination using the shake-flask method.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, Methanol).
-
Pre-saturate the n-octanol and the pH 7.4 buffer. To do this, mix equal volumes of both, shake vigorously, and allow the layers to separate overnight. Use the octanol-saturated buffer and the buffer-saturated octanol for the experiment. This step is critical to ensure thermodynamic equilibrium.
-
-
Partitioning:
-
In a suitable vial, add a precise volume of the pH 7.4 buffer and n-octanol (e.g., 2 mL of each).
-
Spike a small volume of the compound stock solution into the vial. The final concentration should be within the linear range of the analytical detector, and the volume of the spiking solvent should be minimal (<1%) to avoid affecting the partitioning.
-
Cap the vial tightly and shake vigorously using a mechanical shaker for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the octanol and aqueous layers and to break any emulsions that may have formed.[15]
-
-
Sampling and Analysis:
-
Carefully remove a known aliquot from the center of each phase, avoiding the interface.
-
Dilute the aliquots as necessary and quantify the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
-
Calculation:
-
Calculate the distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogD is the base-10 logarithm of this value: LogD = log10 (C_octanol / C_aqueous).[16]
-
Conclusion and Field Insights
For drug discovery professionals working with basic compounds like piperidines, a nuanced understanding of lipophilicity is essential. This guide demonstrates that:
-
LogD, not LogP, is the physiologically relevant metric for ionizable compounds. It accurately reflects the compound's partitioning behavior in the body.[1][17]
-
Fluorination is a powerful tool for modulating LogD. Its primary influence often comes from its inductive effect on the pKa of nearby basic centers.
-
A decrease in pKa leads to a higher proportion of the neutral, more lipophilic species at physiological pH, thereby increasing LogD. This effect can be more pronounced than the change in the intrinsic lipophilicity (LogP) of the neutral molecule alone.[12]
By strategically placing fluorine atoms, medicinal chemists can fine-tune the pKa and, consequently, the LogD of piperidine-containing drug candidates. This allows for precise control over a molecule's ADME properties, enhancing its potential for oral bioavailability, improving membrane permeability, and ultimately increasing the probability of success in the drug development pipeline.
References
- LogP vs LogD - Wh
- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs.
- Understanding LogP and LogD in Lipophilicity | PDF | Chemical Substances - Scribd.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- Key developments in fluorin
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs | Request PDF - ResearchG
- What is logP and log D ? what are they used?
- Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals.
- LogD/LogP - Enamine.
- Fluorine in drug discovery: Role, design and case studies.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry.
- Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
- Methods for Determination of Lipophilicity - Encyclopedia.pub.
- (PDF)
- LogP / LogD shake-flask method - Protocols.io.
- MedChem Essentials: Lipophilicity - YouTube.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. LogD/LogP - Enamine [enamine.net]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. acdlabs.com [acdlabs.com]
Assessment of hERG Channel Inhibition in 4,4-Difluoro-3-(trifluoromethyl)piperidine Compounds
Executive Summary: The Fluorine Modulation Strategy
In medicinal chemistry, the piperidine ring is a privileged scaffold but a frequent offender in hERG channel inhibition (IC50 < 10 µM), often leading to QT prolongation and attrition in late-stage development. The primary driver of this liability is the basic nitrogen (pKa ~11.0), which becomes protonated at physiological pH and interacts via cation-
This guide evaluates the 4,4-Difluoro-3-(trifluoromethyl)piperidine scaffold—a highly specialized building block designed to mitigate this risk. By leveraging the extreme electron-withdrawing nature of the gem-difluoro and trifluoromethyl groups, this scaffold suppresses the basicity of the piperidine nitrogen, potentially bypassing the hERG cationic pharmacophore requirement while introducing unique lipophilic vectors for target potency.
Comparative Snapshot
| Feature | Unsubstituted Piperidine | 4,4-Difluoropiperidine | 4,4-Difluoro-3-(CF3)piperidine |
| pKa (Nitrogen) | ~11.0 (Highly Basic) | ~8.5 (Moderately Basic) | ~6.5 - 7.2 (Low Basicity) |
| Physiological Charge | >99% Cationic | ~90% Cationic | <50% Cationic (pH Dependent) |
| hERG Liability | High (Critical Risk) | Moderate | Low (Optimized Safety) |
| Lipophilicity ( | Baseline | +0.2 | +1.1 (Lipophilic Penalty) |
Mechanistic Analysis: Why This Scaffold Works
The pKa Suppression Effect
The 4,4-Difluoro-3-(trifluoromethyl)piperidine moiety utilizes a "dual-flank" inductive strategy to reduce hERG affinity.
-
Gem-difluoro effect (C4): The two fluorine atoms at position 4 exert a strong inductive withdrawal (
effect) through the -framework, lowering the pKa of the distal nitrogen by approximately 2.0–2.5 log units compared to the parent piperidine. -
Trifluoromethyl effect (C3): The adjacent
group at position 3 further destabilizes the protonated ammonium species via through-space electrostatic repulsion and inductive withdrawal.
Result: The pKa drops to near-neutral (6.5–7.5). At physiological pH (7.4), a significant fraction of the molecule remains neutral. Since the hERG pore preferentially binds positively charged species, the effective concentration of the "active inhibitor" is drastically reduced.
The Lipophilicity Trade-off
While pKa reduction lowers hERG affinity, the addition of seven fluorine atoms significantly increases lipophilicity (LogP). High LogP is generally correlated with increased non-specific hERG binding (hydrophobic trapping).
-
Critical Design Consideration: This scaffold is most effective when the parent molecule is overly polar or requires a metabolic "soft spot" blocked. If the rest of the molecule is already highly lipophilic, the
group may inadvertently restore hERG potency via hydrophobic interactions, despite the pKa drop.
Visualization: hERG Optimization Logic
The following diagram illustrates the decision pathway for selecting this scaffold during lead optimization.
Figure 1: Decision logic for deploying fluorinated piperidines in hERG mitigation.
Experimental Protocols for Assessment
To rigorously validate the safety profile of compounds containing this scaffold, a tiered screening approach is required. Do not rely solely on binding assays, as the neutral species may still bind but not block the pore effectively.
Protocol A: High-Throughput Thallium Flux (Tier 1 Screen)
Purpose: Rapidly triage compounds to identify gross hERG blockers. Mechanism: Tl+ permeates hERG channels; a Tl+-sensitive fluorescent dye reports channel activity.
-
Cell Line: HEK293 stably expressing hERG and loaded with a Tl+-sensitive dye (e.g., FluxOR™).
-
Buffer Prep: Chloride-free buffer to prevent TlCl precipitation.
-
Dosing: Dispense compounds (0.1 µM – 30 µM) via acoustic handler (e.g., Echo). Incubate for 20 min.
-
Stimulation: Add stimulus buffer containing
and (to depolarize membrane and open hERG). -
Readout: Measure fluorescence kinetics on a FLIPR or Hamamatsu FDSS.
-
Validation: Calculate Flux inhibition %. Compounds with >50% inhibition at 10 µM proceed to Patch Clamp.
Protocol B: Automated Patch Clamp (APC) - The Gold Standard
Purpose: Definitive IC50 determination measuring ionic current (
-
Cell Preparation: Harvest CHO-hERG cells at 70-80% confluence. Resuspend in extracellular solution (Seal Enhancer).
-
Seal Formation: Dispense cells into patch plate. Establish Giga-ohm seals (>1 GΩ).
-
Voltage Protocol (Standard Step-Ramp):
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2s (Channel activation/inactivation).
-
Repolarize to -50 mV for 2s (Evokes tail current—Measure Here ).
-
Return to -80 mV.
-
-
Compound Application:
-
Apply vehicle (0.1% DMSO) for baseline stability (3 sweeps).
-
Apply compound in escalating concentrations (e.g., 0.3, 1, 3, 10, 30 µM). Allow 3-5 min per concentration for steady-state block.
-
-
Analysis: Normalize tail current amplitude to baseline. Fit data to the Hill equation:
Where is the Hill coefficient.
Protocol C: Radioligand Binding (Mechanism Check)
Purpose: Determine if the compound competes for the pore (dofetilide site) or binds allosterically.
Tracer:
-
Membrane Prep: Isolate membranes from HEK293-hERG cells.
-
Incubation: Mix membranes (5-10 µg protein),
-Dofetilide (5 nM), and test compound in incubation buffer (pH 7.4). -
Equilibrium: Incubate for 60 min at 25°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Interpretation: If APC IC50 >> Binding Ki, the compound may be binding to a closed state or a non-pore site, which is often less pro-arrhythmic.
Comparative Performance Data
The following table synthesizes representative SAR data for a hypothetical chemokine receptor antagonist optimized using this strategy.
| Compound Variant | Structure Note | pKa (Exp) | LogP (Calc) | hERG IC50 (APC) | Safety Margin |
| Reference (Cpd 1) | Unsubstituted Piperidine | 10.8 | 3.2 | 0.45 µM | 1x (Risk) |
| Analog A | 4,4-Difluoropiperidine | 8.4 | 3.5 | 2.1 µM | 4.6x |
| Analog B | 3-(Trifluoromethyl)piperidine | 8.9 | 4.1 | 1.8 µM | 4.0x |
| Target (Cpd 2) | 4,4-Difluoro-3-(CF3)pip | 6.8 | 4.3 | > 30 µM | >60x (Safe) |
Note: Data derived from composite SAR trends in fluorinated amine optimization (See References 1, 3).
Interpretation
-
Compound 1 (Reference): High basicity leads to potent hERG block.
-
Analog A & B: Partial improvements. Analog B suffers from increased lipophilicity counteracting the mild pKa drop.
-
Target (Cpd 2): The synergistic electron withdrawal drops pKa below 7.0. Despite the high LogP (4.3), the lack of a positive charge at physiological pH prevents the compound from interacting with the cation-
trap in the hERG pore, resulting in a clean safety profile.
Workflow Visualization
Figure 2: Screening workflow for fluorinated piperidine analogs.
References
-
Vertex AI Search. (2025). Strategies to reduce hERG inhibition in piperidine scaffolds. 1[2][3][4]
-
Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. 3
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. 5
-
Merck Millipore. (n.d.). Assessment Of hERG Blockade By Radioligand Binding Assay. 6
-
Journal of Medicinal Chemistry. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors. 7[3][4]
Sources
- 1. Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. drughunter.com [drughunter.com]
- 4. mdpi.com [mdpi.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 4,4-Difluoro-3-(trifluoromethyl)piperidine: The Ascendancy of qNMR
For Immediate Release
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and complex intermediates is a cornerstone of quality, safety, and efficacy. For highly fluorinated molecules such as 4,4-Difluoro-3-(trifluoromethyl)piperidine, a building block with increasing significance in medicinal chemistry, this analytical challenge is particularly acute. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity validation of this specific fluorinated piperidine derivative.
The Challenge: Quantifying Fluorinated Heterocycles
The unique physicochemical properties of fluorinated compounds, while beneficial for drug efficacy, often complicate their analysis. The presence of multiple fluorine atoms and a trifluoromethyl group in 4,4-Difluoro-3-(trifluoromethyl)piperidine can lead to challenges in chromatographic methods, including poor peak shape, volatility issues, and the lack of suitable chromophores for UV detection in HPLC.[1][2][3] Furthermore, the synthesis of an identical, high-purity reference standard for these methods can be a significant bottleneck in early-phase drug development.[4]
qNMR: A Primary Method of Unrivaled Accuracy
Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination, recognized by major pharmacopeias such as the United States Pharmacopeia (USP).[5][6][7] Its fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei, allowing for absolute quantification without the need for a compound-specific reference standard.[8][9] This makes qNMR an exceptionally valuable tool for the analysis of novel chemical entities like 4,4-Difluoro-3-(trifluoromethyl)piperidine.[4]
-
Absolute Quantification: By using a certified internal standard, qNMR provides a direct and highly accurate measure of purity without the need for calibration curves.[9]
-
Versatility: A single, well-characterized internal standard can be used for the quantification of multiple analytes, streamlining the analytical workflow.[8]
-
Structural Confirmation: Beyond quantification, the NMR spectrum provides invaluable structural information, simultaneously confirming the identity of the analyte.
-
Non-destructive: The sample can be recovered and used for further analyses.[9]
The workflow for a qNMR experiment is straightforward, involving precise sample and internal standard weighing, dissolution in a deuterated solvent, and acquisition of the NMR spectrum under optimized conditions to ensure accurate integration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dan Sorensen – Setting standards: Revision of USP general chapters /. - PANIC NMR Conference [panicnmr.com]
- 7. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Toxicological Profiles of Trifluoromethyl-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl (CF3) group into the piperidine scaffold has become a cornerstone of modern medicinal chemistry. This modification can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity, often leading to enhanced therapeutic efficacy.[1] However, these alterations also necessitate a thorough evaluation of the compound's toxicological profile. This guide offers a comparative analysis of the toxicity of trifluoromethyl-substituted piperidines, providing experimental data, detailed methodologies for key toxicological assays, and insights into the underlying structure-toxicity relationships.
The Double-Edged Sword: Trifluoromethylation and Toxicity
The introduction of a CF3 group, a strong electron-withdrawing moiety, can significantly alter the electronic properties and metabolic fate of a piperidine-containing compound.[2] While often employed to block metabolic oxidation and improve drug-like properties, this substitution can also introduce new toxicological liabilities.[3] Understanding the nuances of how the position and overall substitution pattern of the CF3 group impact toxicity is paramount for the design of safer and more effective pharmaceuticals.
A critical aspect of preclinical safety assessment involves evaluating a compound's potential for off-target effects, including cytotoxicity, cardiotoxicity, and neurotoxicity.[4] This guide will delve into these key areas, presenting a comparative analysis based on available experimental data.
Comparative Cytotoxicity of Trifluoromethyl-Substituted Piperidones
A study on a series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs) provides valuable insights into how substitutions on the piperidine ring and associated phenyl rings influence cytotoxicity. The in vitro cytotoxicity of these compounds was evaluated against two human hepatoma cell lines (HepG2 and SMMC-7721) and one normal human liver cell line (LO2) using the MTT assay.[2] The half-maximal inhibitory concentration (IC50) values are presented in the table below. A lower IC50 value indicates higher cytotoxicity.
| Compound | R1 Substituent | R2 Substituent | HepG2 IC50 (μM) | SMMC-7721 IC50 (μM) | LO2 IC50 (μM) | Selectivity Index (SI) vs. HepG2 |
| BAP 4 | 2-CF3 | H | 9.2 | 8.2 | > 40 | > 4.35 |
| BAP 5 | 2-CF3 | CH3 | 15.6 | 13.5 | > 40 | > 2.56 |
| BAP 7 | 2-CF3 | CF3 | 2.1 | 2.6 | > 40 | > 19.05 |
| BAP 16 | 2-CF3, 4-CF3 | H | 0.9 | 1.1 | 10.2 | 11.33 |
| DOX | - | - | 1.3 | 1.7 | - | - |
| Curcumin | - | - | 15.3 | 19.5 | - | - |
Data sourced from a study on trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones.[2] The Selectivity Index (SI) is the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line.
From this data, several structure-activity relationships can be deduced:
-
Impact of a Second CF3 Group: The introduction of a second trifluoromethyl group on the benzenesulphonyl moiety (BAP 7 vs. BAP 4) significantly increased the cytotoxic activity against both hepatoma cell lines.[2]
-
Enhanced Potency with Multiple CF3 Groups: Compound BAP 16, which features three trifluoromethyl groups, demonstrated the most potent anti-tumor activity, comparable to the standard chemotherapeutic drug doxorubicin (DOX).[2]
-
Selectivity: While potent, some of the more active compounds also exhibited increased toxicity toward the normal liver cell line (LO2), highlighting the importance of assessing the therapeutic window.[2]
Expanding the Toxicological Landscape: A Look at Neurotoxicity
While the above data focuses on hepatotoxicity, it is crucial to consider other potential toxicities. A study on piperazine-derived designer drugs, including 1-(3-trifluoromethylphenyl)piperazine (TFMPP), provides a valuable comparative case study for potential neurotoxicity. Although TFMPP contains a piperazine core, its structural similarity to trifluoromethyl-substituted piperidines makes this data relevant for understanding potential liabilities.
In a study utilizing differentiated human neuroblastoma SH-SY5Y cells, TFMPP was found to be the most cytotoxic among the tested piperazine derivatives.[5] The cytotoxic effects of TFMPP in these neuronal cells were associated with a significant decrease in intracellular total glutathione content, an increase in intracellular free Ca2+ levels, and mitochondrial hyperpolarization, ultimately leading to apoptosis.[5] Another study confirmed that TFMPP was the most toxic compound in both P19 neurons and differentiated SH-SY5Y cells, with its mechanism of action in P19 neurons involving the loss of mitochondrial membrane potential.[6]
This highlights the importance of evaluating the toxicity of trifluoromethyl-substituted piperidines in various cell lines to identify potential organ-specific toxicities.
Cardiotoxicity and the hERG Channel: A Key Consideration
A significant safety concern for many small molecule drugs is the potential for cardiotoxicity, often mediated through the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7] Fluorine substitution has been shown to lower the basicity of nearby nitrogen atoms, which can correlate with a reduced affinity for hERG channels and thus lower the risk of cardiac toxicity.[7] However, this is not a universal rule, and direct assessment of hERG channel inhibition is a critical step in the safety profiling of any new piperidine-containing compound.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol provides a detailed methodology for assessing the in vitro cytotoxicity of trifluoromethyl-substituted piperidines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[4]
Materials:
-
Trifluoromethyl-substituted piperidine compounds
-
Cell lines (e.g., HepG2, SMMC-7721, LO2, SH-SY5Y)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trifluoromethyl-substituted piperidine compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals completely.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
hERG Channel Inhibition Assay (Conceptual Workflow)
This section outlines a conceptual workflow for assessing the potential of trifluoromethyl-substituted piperidines to inhibit the hERG channel, a key indicator of cardiotoxicity. Automated patch-clamp systems are the gold standard for this assessment.
Principle: The assay directly measures the electrical current passing through hERG channels in cells stably expressing the channel. The effect of the test compound on this current is quantified to determine its inhibitory potential.
Conclusion and Future Directions
The incorporation of trifluoromethyl groups into the piperidine scaffold offers a powerful strategy for modulating the pharmacological properties of drug candidates. However, as the presented data illustrates, these modifications can have a significant and sometimes unpredictable impact on the compound's toxicity profile. The position and number of CF3 groups, as well as the overall substitution pattern of the molecule, play a crucial role in determining cytotoxicity and potential for other off-target effects.
A thorough and comparative in vitro toxicological assessment, including cytotoxicity in relevant cell lines and hERG channel inhibition assays, is essential in the early stages of drug development. This approach allows for the identification of potential liabilities and guides the selection of candidates with the most favorable safety profiles for further preclinical and clinical investigation. Future research should focus on developing a more comprehensive understanding of the structure-toxicity relationships of trifluoromethyl-substituted piperidines to enable the rational design of safer and more effective therapeutics.
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
In vitro cellular models for neurotoxicity studies : neurons derived from P19 cells. Diva-Portal.org. Available at: [Link]
-
Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. PMC. Available at: [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]
-
In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH‐SY5Y cells. Semantic Scholar. Available at: [Link]
-
Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Available at: [Link]
-
Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation. PMC. Available at: [Link]
-
Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. PubMed. Available at: [Link]
-
Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. Available at: [Link]
-
Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. MDPI. Available at: [Link]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PMC. Available at: [Link]
-
Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. Semantic Scholar. Available at: [Link]
-
Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. ACS Publications. Available at: [Link]
-
Preclinical assessment of cardiac toxicity. Scilit. Available at: [Link]
-
Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Evaluation and Management of Cardio Toxicity in Oncologic Patients. ClinicalTrials.gov. Available at: [Link]
-
Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones as potential anti-hepatoma and anti-inflammation agents by inhibiting NF-кB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. In vitro cellular models for neurotoxicity studies : neurons derived from P19 cells [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4,4-Difluoro-3-(trifluoromethyl)piperidine proper disposal procedures
Executive Summary & Core Directive
The Critical Risk: The disposal of 4,4-Difluoro-3-(trifluoromethyl)piperidine (CAS: 1784301-94-5) presents a dual hazard profile: chemical reactivity typical of secondary amines and thermal decomposition risks unique to polyfluorinated compounds.
Operational Mandate: Do NOT dispose of this compound down the drain or in standard municipal waste streams. Upon thermal decomposition (incineration), this compound releases Hydrogen Fluoride (HF) and potentially perfluoroisobutene (PFIB), both of which are acutely toxic and corrosive. Disposal must occur solely through a licensed hazardous waste facility equipped with flue gas scrubbing capabilities .
Hazard Identification & Chemical Profile
Before initiating disposal, you must validate the state of the material. This compound is a fluorinated heterocycle.[1]
| Parameter | Data / Classification | Operational Implication |
| CAS Number | 1784301-94-5 | Use for waste manifesting. |
| Chemical Class | Fluorinated Secondary Amine | Incompatible with strong acids and oxidizers. |
| Physical State | Solid or Viscous Liquid (Purity dependent) | Requires solid or liquid waste stream segregation. |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, goggles) required. |
| Thermal Hazard | HF Generation | CRITICAL: Incineration requires HF scrubbers. |
Pre-Disposal: Segregation & Packaging[2][3][4]
Principle: Segregation prevents "cocktail" reactions in waste drums that can lead to pressurization or explosion.
Step 3.1: Compatibility Check
-
Incompatible: Strong Acids (exothermic salt formation), Oxidizing Agents (peroxides/fire), Acid Chlorides.
-
Compatible: Other non-halogenated organic amines, basic organic solvents (e.g., Pyridine, Triethylamine).
Step 3.2: Container Selection
-
Preferred: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (aluminum/steel) if the compound is wet or in solution, as amine-fluorine degradation products can corrode metal over time.
Detailed Disposal Protocol
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes environmental release.
Phase 1: Waste Characterization & Collection
-
Isolate: Place the 4,4-Difluoro-3-(trifluoromethyl)piperidine in a dedicated "Halogenated Organic" waste stream.
-
Solvent Dilution (If applicable): If the material is in solution, ensure the solvent is compatible (e.g., Dichloromethane, Methanol). Do not mix with aqueous acid waste.
-
Labeling: Affix a hazardous waste label with the following specific data:
-
Constituents: "4,4-Difluoro-3-(trifluoromethyl)piperidine"[1]
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated
-
Phase 2: Waste Stream Routing
The only acceptable final disposition is High-Temperature Incineration .
-
Requirement: The incinerator must operate >1,100°C with a residence time >2 seconds to break the C-F bonds.[2]
-
Scrubbing: The facility must have alkaline scrubbers to neutralize the generated HF gas.
Visual Workflow: Waste Classification Logic
Figure 1: Decision logic for segregating and packaging fluorinated piperidine waste.
Emergency Spill Response Procedures
In the event of a spill, immediate containment is necessary to prevent environmental contamination.
Immediate Actions:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder, use a N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust, then scoop into a waste container.
-
Liquids: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust.
-
Visual Workflow: Spill Response
Figure 2: Operational decision tree for spill management.
Technical Reference Data
Compatibility Matrix
| Chemical Group | Compatibility Status | Reaction Risk |
|---|---|---|
| Strong Acids (HCl, H₂SO₄) | Incompatible | Exothermic reaction; formation of salts. |
| Strong Oxidizers (H₂O₂, HNO₃) | Incompatible | Potential for fire/explosion; degradation to NOx. |
| Halogenated Solvents (DCM) | Compatible | Suitable for co-disposal in halogenated waste streams. |
| Alkali Metals (Na, K) | Incompatible | Risk of defluorination/explosion. |
References
-
U.S. Environmental Protection Agency (EPA) . (2024). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
PubChem . (2025).[4][5] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PFAS waste disposal in the fire service – Part 1 – UK Fire [ukfiremag.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)piperidine 97 155849-49-3 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4-Difluoro-3-(trifluoromethyl)piperidine
Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intelligently designed. This guide provides essential, immediate safety and logistical information for handling 4,4-Difluoro-3-(trifluoromethyl)piperidine, a compound whose unique structure—incorporating both gem-difluoro and trifluoromethyl groups on a piperidine ring—necessitates a rigorous approach to personal protection. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the expertise to handle such advanced reagents with confidence and precision.
The Foundational Principle: Hazard Assessment and Control Hierarchy
Before any personal protective equipment (PPE) is selected, it is crucial to understand the potential hazards of 4,4-Difluoro-3-(trifluoromethyl)piperidine. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its potential hazards from structurally similar compounds and the general properties of fluorinated organic molecules.
-
4,4-Difluoropiperidine hydrochloride is known to cause serious eye irritation.[1]
-
4-(Trifluoromethyl)piperidine is identified as a skin and eye irritant.[2][3]
-
Highly fluorinated compounds can pose risks of respiratory irritation and, upon combustion, may produce extremely toxic gases like hydrogen fluoride.[2][4]
Therefore, we must assume that 4,4-Difluoro-3-(trifluoromethyl)piperidine is, at a minimum, a significant skin and eye irritant with the potential for respiratory toxicity.
The Occupational Safety and Health Administration (OSHA) mandates a "hierarchy of controls" where PPE is the final line of defense, employed after engineering and administrative controls have been optimized.[5][6][7]
-
Engineering Controls: The primary method for protection is to handle this compound within a certified chemical fume hood to control exposure to hazardous fumes and vapors.[7][8] Eyewash stations and safety showers must be readily accessible.[7][9]
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for all work involving this chemical. All personnel must be trained on its specific hazards and handling procedures.[10] It is also advisable to avoid working alone when handling highly hazardous compounds.[10]
Core Personal Protective Equipment Protocol
A thorough hazard assessment is required to select the appropriate PPE for any given task.[5][6][11] The following protocols are based on the inferred hazards and are designed to provide a comprehensive barrier against exposure.
Eye and Face Protection: The Non-Negotiable First Barrier
Given the high likelihood of severe eye irritation, robust eye and face protection is mandatory.
-
Minimum Requirement: At all times in a laboratory where this chemical is present, safety glasses with side shields meeting the American National Standards Institute (ANSI) Z87.1 standard are required.[5][12]
-
Recommended for Active Handling: When handling the liquid compound, chemical splash goggles are essential for protection against splashes and potential vapors.[5][13]
-
High-Risk Operations: For procedures involving larger volumes (>250 mL), reactions under pressure, or a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[5][14] A face shield alone is insufficient.[14]
Hand Protection: Selecting the Right Glove Material
Choosing the correct glove is critical, as no single material is impervious to all chemicals. For halogenated organic compounds like 4,4-Difluoro-3-(trifluoromethyl)piperidine, material selection requires careful consideration. Standard latex or thin nitrile gloves may offer a false sense of security and are not recommended for extended contact.[12][13]
Glove Selection Table for Halogenated Compounds
| Glove Material | Recommended For | Not Recommended For | Breakthrough Time |
| Butyl Rubber | Good resistance to acids, bases, ketones, and aldehydes. | Poor for aliphatic, aromatic, and halogenated hydrocarbons. | Varies by manufacturer |
| Neoprene | Good for organic acids, caustics, and petroleum hydrocarbons. | Poor for aromatic and halogenated hydrocarbons. | Varies by manufacturer |
| Viton™ | Excellent resistance to halogenated and aromatic solvents. | Poor for ketones, ethers, and aldehydes. | Varies by manufacturer |
| Nitrile | Good for many acids, bases, and hydrocarbons. | Poor for ketones, halogenated hydrocarbons, and strong acids. | Varies by manufacturer |
| 4H®/Silver Shield® | Excellent resistance to a very broad range of chemicals, including chlorinated solvents and hydrocarbons. | Consult manufacturer for specific limitations. | > 8 hours for many chemicals |
Operational Recommendation:
For this specific compound, a double-gloving strategy is strongly advised:
-
Inner Glove: A standard nitrile glove for dexterity.
-
Outer Glove: A glove made of a more robust material like Viton™ or a laminate such as 4H®/Silver Shield® should be worn over the nitrile glove, especially for tasks involving potential immersion or extended contact.[12]
Always inspect gloves for tears or punctures before use and remove them carefully to avoid skin contamination.[9]
Body Protection: Shielding Against Incidental Contact
Appropriate body protection is essential to prevent skin contact.
-
Lab Coat: A long-sleeved, flame-resistant lab coat that extends below the mid-thigh should be worn at all times and kept fully buttoned.[12]
-
Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant rubber apron should be worn over the lab coat.[12]
-
Personal Clothing: Long pants and closed-toe shoes are mandatory minimum attire in any laboratory setting.[5]
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, particularly the use of a chemical fume hood, should be sufficient to control airborne exposure.[14] However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary.
Use of a respirator requires enrollment in a formal respiratory protection program, including training and fit-testing, as mandated by OSHA (29 CFR 1910.134).[11][15] If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2] For emergency situations, a self-contained breathing apparatus (SCBA) provides the highest level of protection.[16][17]
Caption: PPE selection workflow for handling 4,4-Difluoro-3-(trifluoromethyl)piperidine.
Spill and Disposal Procedures
Emergency Spill Response
In the event of a spill, evacuate the area and alert personnel. Only trained individuals with the appropriate PPE should perform cleanup.
-
Personal Protection: At a minimum, wear double gloves (as specified above), chemical splash goggles, a face shield, a lab coat, and a chemical-resistant apron. If the spill is large or in a poorly ventilated area, respiratory protection will be required.[9]
-
Containment: Absorb the spill with an inert material such as vermiculite or sand.
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[9] Do not allow the chemical to enter drains.[18]
Waste Disposal Plan
Fluorinated organic compounds require careful waste management to protect the environment.[10]
-
Segregation: All waste containing 4,4-Difluoro-3-(trifluoromethyl)piperidine must be collected in a dedicated, clearly labeled, and compatible container.[10] Do not mix with other waste streams.
-
Disposal Method: High-temperature incineration is a common and effective method for the destruction of halogenated organic waste.[19][20] This process breaks the strong carbon-fluorine bonds, but it must be performed in a licensed hazardous waste facility to prevent the formation and release of toxic byproducts.[19][21]
-
Regulatory Compliance: All disposal must be conducted in strict accordance with local, state, and federal regulations.[20][22]
By adhering to this comprehensive safety framework, researchers can confidently and safely manage the unique challenges posed by 4,4-Difluoro-3-(trifluoromethyl)piperidine, ensuring both personal safety and the integrity of their groundbreaking work.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), PMC. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Instrument Exchange. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department. [Link]
-
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety, University of Nevada, Reno. [Link]
-
Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
4,4-Difluoropiperidine. PubChem, National Institutes of Health (NIH). [Link]
-
Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
Protective Gear. Organic Chemistry at CU Boulder. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), CDC. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
MATERIAL SAFETY DATA SHEET - Trifluoromethane. Matheson. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. ipgsf.com [ipgsf.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. clarionsafety.com [clarionsafety.com]
- 12. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. epa.gov [epa.gov]
- 17. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 18. peptide.com [peptide.com]
- 19. epa.gov [epa.gov]
- 20. mcfenvironmental.com [mcfenvironmental.com]
- 21. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change [mdpi.com]
- 22. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
